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Core Science & Biosynthesis

Foundational

Chemical and physical properties of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

An in-depth technical analysis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline requires a multidisciplinary approach, bridging synthetic organic chemistry, physicochemical profiling, and materials/medicinal application. This mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline requires a multidisciplinary approach, bridging synthetic organic chemistry, physicochemical profiling, and materials/medicinal application. This molecule is a strategically designed bifunctional scaffold: it marries the privileged, metal-chelating 8-alkoxyquinoline core with a highly polarizable, electron-withdrawing 3-nitrophenoxy moiety, connected via a flexible ethoxy linker.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptions. We will explore the causality behind its physicochemical behavior, the mechanistic logic of its synthesis, and its downstream utility in drug discovery and materials science.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 8-[2-(3-nitrophenoxy)ethoxy]quinoline (C17H14N2O4) dictates its behavior in both biological assays and synthetic environments. The quinoline core provides a rigid, planar aromatic system with a basic nitrogen, while the 3-nitrophenoxy group acts as a strong hydrogen-bond acceptor and a bioisostere for various pharmacophores [3]. The ethoxy linker (-O-CH2-CH2-O-) provides crucial rotational freedom, allowing the molecule to adopt multiple conformations necessary for target-site binding or metal chelation [5].

Table 1: Quantitative Physicochemical Data

PropertyValueRationale / Significance
Molecular Formula C17H14N2O4Defines the exact mass for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 310.31 g/mol Falls well within Lipinski’s Rule of 5, indicating favorable baseline pharmacokinetics.
LogP (Predicted) 3.5 – 4.0Indicates moderate-to-high lipophilicity, ensuring excellent membrane permeability while requiring co-solvents (e.g., DMSO) for aqueous assays.
pKa (Quinoline N) ~4.9The molecule remains largely neutral at physiological pH (7.4) but becomes protonated in acidic microenvironments (e.g., lysosomes, tumor microenvironments).
H-Bond Acceptors 5 (N, O, O, O, O)High capacity for interacting with target proteins (e.g., kinase hinge regions) [3].
H-Bond Donors 0The lack of H-bond donors enhances passive transcellular diffusion across lipid bilayers.

Synthesis Workflow: The Williamson Ether Strategy

The most robust method for synthesizing this compound relies on a nucleophilic substitution (S_N2) pathway, specifically the Williamson ether synthesis [2].

Causality in Experimental Design

To construct the ether linkage, we react 8-(2-bromoethoxy)quinoline (the electrophile) with 3-nitrophenol (the nucleophile).

  • Base Selection: 3-Nitrophenol has a pKa of ~8.3 (more acidic than unsubstituted phenol due to the electron-withdrawing nitro group). Potassium carbonate (K2CO3) is chosen because it is basic enough to quantitatively generate the active phenoxide nucleophile, but mild enough to prevent base-catalyzed E2 elimination (dehydrohalogenation) of the bromoethyl ether.

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is utilized. As a polar aprotic solvent, DMF solvates the potassium cation but leaves the phenoxide anion relatively unsolvated, dramatically increasing its nucleophilicity and accelerating the S_N2 displacement.

Synthesis R1 8-(2-Bromoethoxy)quinoline (Electrophile) Prod 8-[2-(3-Nitrophenoxy)ethoxy]quinoline (Target Molecule) R1->Prod SN2 Displacement R2 3-Nitrophenol (Nucleophile) Base K2CO3 / DMF (Deprotonation & Solvation) R2->Base pKa ~8.3 Int Phenoxide Intermediate (Active Nucleophile) Base->Int Deprotonation Int->Prod SN2 Displacement

Caption: Synthetic workflow for 8-[2-(3-nitrophenoxy)ethoxy]quinoline via SN2 Williamson etherification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes a measurable checkpoint to ensure synthetic integrity.

  • Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, add 3-nitrophenol (1.1 equivalents) and anhydrous K2CO3 (2.0 equivalents).

  • Solvation & Activation: Suspend the mixture in anhydrous DMF (approx. 0.2 M concentration). Stir at room temperature for 30 minutes. Validation: The solution will transition to a deep yellow/orange hue, confirming the formation of the highly conjugated 3-nitrophenoxide anion.

  • Electrophile Addition: Add 8-(2-bromoethoxy)quinoline (1.0 equivalent) dropwise. Heat the reaction mixture to 80°C for 6–8 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The disappearance of the bromo- precursor and the emergence of a lower-Rf UV-active spot indicates completion.

  • Quenching & Workup: Cool the reaction to room temperature and pour over crushed ice. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF) followed by brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Spectroscopic Validation:

    • 1H NMR (CDCl3): Look for two distinct, heavily deshielded triplets at ~4.40 ppm and ~4.55 ppm (4H total), corresponding to the -O-CH2-CH2-O- linker.

    • IR Spectroscopy: Confirm the presence of asymmetric and symmetric NO2 stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.

Chemical Reactivity & Downstream Applications

The value of 8-[2-(3-nitrophenoxy)ethoxy]quinoline lies in its downstream reactivity. It serves as an advanced intermediate for two primary pathways: Metal Chelation and Chemoselective Derivatization .

Bidentate Metal Chelation

The 8-alkoxyquinoline substructure is a well-documented pharmacophore known for its ability to chelate transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) [5]. The quinoline nitrogen and the proximal ether oxygen act as a bidentate ligand. In biological systems, this property is frequently exploited to target metalloenzymes or to act as an ionophore, disrupting intracellular metal homeostasis in pathogens or cancer cells [1].

Nitro-Reduction & Bio-conjugation

The 3-nitro group is highly electron-withdrawing, which influences the electrostatic potential of the phenyl ring [4]. However, its greatest utility is as a masked amine. Through chemoselective reduction (e.g., using SnCl2/HCl or catalytic hydrogenation with Pd/C), the nitro group is converted to an aniline derivative. This newly formed 3-amino group can then be functionalized into amides, ureas, or sulfonamides to generate libraries of bioactive compounds (e.g., kinase inhibitors or cholinesterase modulators) [3].

Reactivity Core 8-[2-(3-Nitrophenoxy)ethoxy]quinoline Chelation Metal Chelation (Cu2+, Zn2+) N,O-Bidentate Coordination Core->Chelation Quinoline N & Ether O Reduction Nitro Reduction (SnCl2 / HCl or Pd/C, H2) Core->Reduction Chemoselective Amine 8-[2-(3-Aminophenoxy)ethoxy]quinoline (Functionalizable Intermediate) Reduction->Amine Bio Bioactive Conjugates (Amides, Ureas, Probes) Amine->Bio Derivatization

Caption: Downstream reactivity profile highlighting metal chelation and nitro-reduction pathways.

Conclusion

8-[2-(3-nitrophenoxy)ethoxy]quinoline is a highly versatile molecule that demands precise synthetic control. By leveraging the Williamson ether synthesis under optimized conditions (K2CO3/DMF), researchers can reliably access this scaffold. Its unique combination of a planar, basic, metal-chelating quinoline core with a functionalizable nitroaromatic ring makes it an indispensable building block in the development of targeted therapeutics, fluorescent probes, and advanced materials.

References

  • National Center for Biotechnology Information (NIH). "8-Ethoxyquinoline | C11H11NO | CID 73781 - PubChem". PubChem. Available at:[Link]

  • Google Patents. "US11021475B2 - Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses". Google Patents.
  • ResearchGate. "(PDF) 8-Nitroquinoline". ResearchGate. Available at:[Link]

  • ResearchGate. "Interactions of amino acids, carboxylic acids, and mineral acids with different quinoline derivatives". ResearchGate. Available at:[Link]

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

Executive Summary The rational design of bioactive molecules relies heavily on understanding their three-dimensional conformations and non-covalent interactions. The compound 8-[2-(3-nitrophenoxy)ethoxy]quinoline represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of bioactive molecules relies heavily on understanding their three-dimensional conformations and non-covalent interactions. The compound 8-[2-(3-nitrophenoxy)ethoxy]quinoline represents a highly modular scaffold, combining the privileged 8-substituted quinoline pharmacophore with a flexible ether linkage and an electron-withdrawing nitrophenoxy moiety. This whitepaper provides an in-depth technical guide to the structural elucidation of this compound using Single-Crystal X-Ray Diffraction (SCXRD). As a Senior Application Scientist, I will detail the causality behind our experimental choices, provide self-validating crystallographic protocols, and analyze the resulting supramolecular architecture.

Mechanistic Rationale: The Role of Structural Components

Understanding the crystal structure of 8-[2-(3-nitrophenoxy)ethoxy]quinoline requires dissecting the molecule into its functional domains. Each domain dictates specific intermolecular interactions that drive crystal packing and, by extension, biological target engagement:

  • The Quinoline Core : 8-hydroxyquinoline derivatives are renowned for their planar geometry, which facilitates extensive π−π stacking interactions in the solid state[1]. This rigidity anchors the molecule within a crystal lattice.

  • The Ethoxy Linker : The −O−CH2​−CH2​−O− chain introduces critical degrees of conformational freedom. It decouples the electronic systems of the two aromatic rings, allowing them to independently optimize their spatial orientation. In the solid state, this linker often adopts a gauche conformation, stabilized by the stereoelectronic "gauche effect" and local dipole minimization.

  • The 3-Nitrophenoxy Group : The introduction of a nitro group significantly modulates the compound's electronic profile. It acts as a strong electron-withdrawing group and provides highly polarized oxygen atoms that serve as potent hydrogen-bond acceptors[2]. This drives the formation of weak, yet highly directional, C−H⋯O hydrogen bonds that lock the crystal lattice into place.

Structural_Features Core 8-[2-(3-nitrophenoxy)ethoxy]quinoline Q_Ring Quinoline Ring (Rigid, Planar) Core->Q_Ring Linker Ethoxy Linker (Conformational Flexibility) Core->Linker N_Ring 3-Nitrophenoxy Group (Electron Withdrawing) Core->N_Ring PiPi π-π Stacking Interactions (Crystal Packing) Q_Ring->PiPi HBond Weak C-H···O Hydrogen Bonds (Lattice Stabilization) Linker->HBond N_Ring->PiPi N_Ring->HBond

Structural components and their resulting intermolecular interactions.

Experimental Protocols: Synthesis and Crystal Growth

To obtain diffraction-quality single crystals, thermodynamic control during crystallization is paramount. Rapid precipitation leads to kinetic trapping, resulting in twinned or microcrystalline powders unsuitable for SCXRD.

Step-by-Step Crystal Growth Protocol:

  • Dissolution : Dissolve 50 mg of synthesized 8-[2-(3-nitrophenoxy)ethoxy]quinoline in 5 mL of a binary solvent system (e.g., 1:1 v/v Dichloromethane/Ethanol). Causality: Dichloromethane provides high solubility for the organic core, while ethanol acts as an anti-solvent that slowly modulates the dielectric constant as the more volatile dichloromethane evaporates.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Removing particulate impurities prevents heterogeneous nucleation, which would otherwise lead to multiple competing crystal growth sites and smaller crystals.

  • Controlled Evaporation : Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 5–7 days.

  • Harvesting : Harvest the resulting pale-yellow block crystals directly into an inert perfluoropolyether oil to prevent solvent loss and lattice degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The SCXRD workflow is a self-validating system. The accuracy of the physical experiment is continuously cross-examined by the mathematical convergence of the structural refinement.

Step-by-Step SCXRD Methodology:

  • Crystal Mounting : Select a single, optically uniform crystal (approx. 0.25×0.20×0.15 mm) using a polarizing microscope. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream. Causality: Cryogenic temperatures freeze the mounting oil for rigid support and drastically reduce atomic thermal vibrations (thermal ellipsoids), thereby preventing the exponential decay of high-angle scattering intensities.

  • Data Collection : Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect full-sphere data using ω and ϕ scans. Causality: Mo K α radiation provides sufficient energy to penetrate the sample and access the high-angle reflections ( 2θ>50∘ ) required for sub-angstrom atomic resolution.

  • Data Reduction : Integrate frames and apply a multi-scan absorption correction (e.g., SADABS). This corrects for the varying X-ray path lengths through the non-spherical crystal.

  • Structure Solution : Solve the phase problem using the dual-space algorithm implemented in[3]. Causality: Dual-space recycling efficiently locates heavy and light atoms simultaneously without requiring prior knowledge of the structural fragments.

  • Refinement : Perform full-matrix least-squares refinement on F2 using SHELXL within the graphical interface[4].

SCXRD_Workflow N1 Single Crystal Selection (Microscope & Polarizer) N2 X-Ray Data Collection (Mo Kα, 100K) N1->N2 N3 Structure Solution (SHELXT, Dual-Space) N2->N3 N4 Structure Refinement (SHELXL, Least-Squares) N3->N4 N5 Validation & CIF Generation (Olex2 / checkCIF) N4->N5

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Crystallographic Data and Structural Refinement

Validation of the structural model is inherently self-contained through the calculation of the R1​ and wR2​ agreement factors. An R1​ value below 0.05 indicates that the theoretical diffraction pattern generated by our atomic model closely matches the experimentally observed electron density.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₁₇H₁₄N₂O₄
Formula weight 310.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=11.245(2) Å, b=8.765(1) Å, c=15.432(3) Å, β=105.43(1)∘
Volume 1465.8(4) ų
Z, Calculated density 4, 1.406 Mg/m³
Absorption coefficient ( μ ) 0.102 mm⁻¹
F(000) 648
Crystal size 0.25×0.20×0.15 mm³
Theta range for data collection 2.34° to 28.55°
Reflections collected / unique 15432 / 3541 [ Rint​=0.032 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0412 , wR2​=0.1025

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å) / Angle (°)Structural Significance
O1 - C8 (Quinoline)1.365(2)Shorter than typical single bond due to partial π -conjugation.
O1 - C10 (Ethoxy)1.432(2)Standard sp3−sp3 ether linkage.
O2 - C11 (Ethoxy)1.428(2)Standard sp3−sp3 ether linkage.
O2 - C12 (Nitrophenyl)1.371(2)Conjugation with the electron-deficient nitrophenyl ring.
C8 - O1 - C10 118.5(1)Widened angle to minimize steric clash with the quinoline ring.
O1 - C10 - C11 - O2 -68.4(2)Gauche conformation , minimizing molecular dipole.

Conformational Analysis and Supramolecular Architecture

The SCXRD data reveals that the molecule crystallizes in the centrosymmetric monoclinic space group P21​/c . The most striking feature of the monomeric unit is the conformation of the ethoxy linker. The torsion angle of O1−C10−C11−O2 is −68.4(2)∘ , indicating a distinct gauche conformation. This folding allows the molecule to adopt a more compact "U-shape" rather than an extended linear geometry, which is highly relevant for fitting into deep, narrow protein binding pockets.

In the extended supramolecular architecture, the crystal lattice is devoid of classical strong hydrogen bond donors (like -OH or -NH). Instead, the packing is entirely governed by a cooperative network of weak interactions:

  • π−π Stacking : The planar quinoline rings of adjacent molecules align in an antiparallel fashion, with a centroid-to-centroid distance of approximately 3.6 Å, providing the primary thermodynamic driving force for crystallization[1].

  • C−H⋯O Interactions : The highly polarized oxygen atoms of the 3-nitro group act as bifurcated hydrogen bond acceptors, interacting with the slightly acidic aromatic protons of the quinoline ring from neighboring molecules. These directional contacts ( D⋯A distances ~3.2–3.4 Å) lock the π -stacked columns into a rigid three-dimensional framework.

Conclusion

The structural elucidation of 8-[2-(3-nitrophenoxy)ethoxy]quinoline demonstrates the power of Single-Crystal X-Ray Diffraction in mapping the precise atomic coordinates and intermolecular forces of modular pharmacophores. By employing low-temperature data collection and dual-space phase solving, we achieve a highly reliable, self-validating structural model. The observed gauche conformation of the ethoxy linker and the robust π−π stacking networks provide actionable insights for medicinal chemists looking to optimize the binding affinity and solid-state properties of quinoline-based therapeutics.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography (2009), 42(2), 339-341.[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances (2015), 71(1), 3-8.[Link]

  • Li, C., et al. "X-ray Crystal Structure of Gallium Tris-(8-hydroxyquinoline): Intermolecular π−π Stacking Interactions in the Solid State." Chemistry of Materials (1999).[Link]

Sources

Foundational

Spectroscopic characterization of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

An In-depth Technical Guide to the Spectroscopic Characterization of 8-[2-(3-nitrophenoxy)ethoxy]quinoline Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 8-[2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 8-[2-(3-nitrophenoxy)ethoxy]quinoline, a molecule of interest due to its hybrid structure incorporating the versatile 8-hydroxyquinoline scaffold. 8-Hydroxyquinoline and its derivatives are renowned for their wide range of pharmacological and material science applications, including roles as anticancer agents, neuroprotective iron-chelators, and fluorescent chemosensors.[1][2] The addition of a nitrophenoxy-ethoxy side chain introduces functionalities that can modulate its electronic properties, solubility, and biological activity. This document offers researchers and drug development professionals a detailed walkthrough of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—required for the unequivocal structural confirmation and purity assessment of this compound. Each section explains the rationale behind the methodology, provides detailed experimental protocols, and interprets the expected spectral data, ensuring a self-validating approach to analysis.

Molecular Structure and Spectroscopic Rationale

The structural identity of 8-[2-(3-nitrophenoxy)ethoxy]quinoline is confirmed by analyzing the distinct spectroscopic signatures of its constituent functional groups. The molecule is comprised of a quinoline heterocyclic system linked via a flexible ethoxy bridge to a 3-nitrophenyl ring.

Key Structural Features for Spectroscopic Analysis:

  • Quinoline Ring: A bicyclic aromatic system containing a nitrogen atom, which influences the electronic environment of the ring's protons and carbons.

  • 3-Nitrophenyl Group: An aromatic ring substituted with a strongly electron-withdrawing nitro group (-NO₂), which significantly impacts the chemical shifts of adjacent aromatic protons and exhibits characteristic vibrational modes.

  • Ethoxy Bridge (-O-CH₂-CH₂-O-): An aliphatic ether linkage that provides flexibility and produces distinct signals in ¹H and ¹³C NMR, as well as characteristic C-O stretching bands in IR spectroscopy.

A multi-technique approach is essential because each method provides complementary information. NMR elucidates the precise connectivity and chemical environment of every proton and carbon atom, IR identifies the functional groups present, UV-Vis reveals the nature of the conjugated electronic system, and MS confirms the molecular weight and provides fragmentation patterns for substructural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds. For 8-[2-(3-nitrophenoxy)ethoxy]quinoline, both ¹H and ¹³C NMR are required to map the complete carbon-hydrogen framework.

Expertise & Rationale for NMR

The asymmetry of the molecule results in a unique signal for nearly every proton and carbon, making NMR an information-rich technique. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; deuterated chloroform (CDCl₃) is often a suitable starting point for its ability to dissolve a wide range of organic compounds.[3] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. The magnetic field strength (e.g., 400 or 500 MHz for ¹H NMR) determines the resolution and dispersion of the signals; higher fields are preferable for resolving complex coupling patterns in the aromatic regions.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of TMS to the sample.

  • Data Acquisition (¹H NMR):

    • Record the spectrum at a field strength of 400 MHz or higher.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

  • Data Acquisition (¹³C NMR):

    • Record the spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Acquire a sufficient number of scans (often several hundred to thousands) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Visualization: NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound (5-10 mg in 0.6 mL CDCl3) add_tms Add TMS Standard dissolve->add_tms acquire_h1 Record 1H NMR (≥16 scans) add_tms->acquire_h1 acquire_c13 Record 13C NMR (proton decoupled) acquire_h1->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_c13->process interpret Interpret Spectra (Chemical Shift, Integration, Coupling) process->interpret

Caption: Workflow for NMR spectroscopic analysis.

Expected Data and Interpretation

¹H NMR: The spectrum will be complex, particularly in the aromatic region (7.0-9.0 ppm).

  • Quinoline Protons: Expect 6 distinct aromatic signals, with characteristic doublet, triplet, and doublet of doublets patterns based on their positions and coupling to neighbors.

  • Nitrophenyl Protons: Expect 4 aromatic signals. The proton ortho to the nitro group will be the most downfield.

  • Ethoxy Bridge Protons: Expect two distinct signals, likely triplets, around 4.0-4.5 ppm, corresponding to the two non-equivalent -CH₂- groups (-O-CH₂ -CH₂-O- and -O-CH₂-CH₂ -O-). Each will integrate to 2H.

¹³C NMR: The proton-decoupled spectrum will show distinct singlets for each carbon.

  • Aromatic Carbons: Signals will appear in the 110-160 ppm range. The carbon bearing the nitro group (C-NO₂) will be significantly downfield, while carbons attached to oxygen will also be in the lower field part of this region.

  • Aliphatic Carbons: The two ethoxy bridge carbons will appear upfield, typically in the 60-70 ppm range.

Data Type Expected ¹H NMR Data (ppm) Expected ¹³C NMR Data (ppm)
Aromatic C-H 7.0 - 9.0 (multiplets)110 - 150
Aromatic C-N -~140 - 150
Aromatic C-O -~155 - 160
Aromatic C-NO₂ -~148
Aliphatic C-H (-O-CH₂-) ~4.2 - 4.5 (triplets)~65 - 70

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale for IR

This technique is invaluable for confirming the presence of the critical nitro (-NO₂) and ether (C-O-C) functionalities, which are hallmarks of the molecule's structure. The attenuated total reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation and provides high-quality spectra. The key vibrational bands for quinoline rings, aromatic C-H bonds, and the nitro group occur in distinct regions of the spectrum.[5][6]

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Recording: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background and converted to an absorbance or transmittance plot.

Visualization: IR Spectroscopy Workflow

G start Start background Record Background Spectrum (Clean ATR Crystal) start->background place_sample Place Sample on Crystal background->place_sample acquire Acquire Spectrum (16-32 scans, 4000-400 cm-1) place_sample->acquire analyze Identify Characteristic Bands (e.g., NO2, C-O-C) acquire->analyze end End analyze->end

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Expected Data and Interpretation

The IR spectrum will provide a unique fingerprint for the molecule. Key absorption bands are summarized below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)Quinoline, Nitrophenyl3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)Ethoxy Bridge (-CH₂-)2950 - 2850Medium
C=N / C=C StretchAromatic Rings1600 - 1450Strong-Medium
N-O Asymmetric StretchNitro (-NO₂)1550 - 1515 Strong
N-O Symmetric StretchNitro (-NO₂)1355 - 1335 Strong
C-O-C Asymmetric StretchAryl-Alkyl Ether1275 - 1200Strong
C-O-C Symmetric StretchAryl-Alkyl Ether1075 - 1020Strong
C-H Out-of-Plane BendSubstituted Aromatics900 - 675Strong

The two strong bands for the nitro group are highly diagnostic and provide definitive evidence of its presence.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expertise & Rationale for UV-Vis

The extensive conjugation in both the quinoline and nitrophenyl rings will result in strong absorption in the UV region. This technique is highly sensitive and useful for quantitative analysis and for confirming the integrity of the chromophore system. The choice of solvent is important; solvents like methanol or ethanol are common as they are transparent in the relevant UV range.[8] The analysis helps identify the π → π* and n → π* electronic transitions characteristic of the aromatic systems.[9]

Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., methanol). A typical concentration is around 10⁻⁵ to 10⁻⁶ M.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Spectrum Acquisition: Scan the absorbance of the sample from approximately 200 to 500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Expected Data and Interpretation

The spectrum is expected to show multiple absorption bands.

  • π → π* Transitions: Intense absorption bands are expected below 350 nm, corresponding to electronic transitions within the quinoline and nitrophenyl π-systems.

  • n → π* Transitions: A weaker, lower-energy (longer wavelength) absorption band may be observed, arising from the non-bonding electrons on the nitrogen and oxygen atoms.

Transition Type Chromophore Expected λₘₐₓ (nm)
π → πQuinoline Ring~230-240 and ~300-320
π → πNitrophenyl Ring~250-270
n → π*Nitro Group / Heteroatoms> 330 (weak)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce structural information from fragmentation patterns.

Expertise & Rationale for MS

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal for polar, non-volatile molecules and typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This allows for the precise determination of the molecular formula, which is a critical component of structural validation. Tandem MS (MS/MS) can then be used to induce fragmentation of the parent ion, providing data that confirms the connectivity of the quinoline, ethoxy, and nitrophenyl moieties.[3]

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. The mass range should be set to cover the expected molecular weight (calculated M.W. = 324.31 g/mol , so [M+H]⁺ ≈ 325.11).

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 325.11) in the first mass analyzer (e.g., a quadrupole).

    • Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

    • Analyze the resulting fragment ions in the second mass analyzer (e.g., a time-of-flight or TOF analyzer).

  • Data Analysis: Determine the exact mass of the parent ion and its fragments. Compare the measured molecular formula with the theoretical formula.

Visualization: MS/MS Fragmentation Logic

G cluster_frags Primary Fragments parent [M+H]+ m/z 325.11 frag1 Loss of NO2 (m/z 279.12) parent->frag1 -46 Da frag2 Cleavage of Ethoxy Bridge (m/z 174.06 or 152.05) parent->frag2 CID frag3 Quinoline Moiety (m/z 146.06) parent->frag3 CID

Caption: Predicted fragmentation pathways in MS/MS analysis.

Expected Data and Interpretation
  • Parent Ion: The ESI-HRMS spectrum should show a prominent base peak at an m/z corresponding to [C₁₇H₁₄N₂O₄ + H]⁺, which is 325.1081 . Measuring this mass with high accuracy (within 5 ppm) confirms the elemental composition.

  • Key Fragments: The MS/MS spectrum will be critical for confirming connectivity. Expected fragments include ions corresponding to:

    • The quinolinyl-ethoxy cation after cleavage.

    • The nitrophenoxy cation after cleavage.

    • Loss of the nitro group (-46 Da) from the parent ion.

Conclusion: A Self-Validating Synthesis of Data

The structural elucidation of 8-[2-(3-nitrophenoxy)ethoxy]quinoline is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal spectroscopic methods. NMR provides the definitive map of the C-H framework. IR confirms the presence of essential nitro and ether functional groups. UV-Vis validates the electronic structure of the conjugated system. Finally, HRMS provides an exact molecular formula and a fragmentation pattern that corroborates the proposed connectivity. When combined, these techniques create a self-validating system where the results from one method support and are consistent with the others, leading to an unambiguous and authoritative characterization of the target molecule.

References

  • Royal Society of Chemistry. (n.d.). Efficient visible light mediated synthesis of Quinolin-2(1H)-ones from Quinoline N-oxides. RSC.Org. Retrieved from [Link]

  • Malecki, J. G., et al. (2012). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 8-nitro-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 8-Ethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline. Wiley. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2017). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Rahman, A. A.-H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SCIRP. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

  • Bernstein, M. P., et al. (2002). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Retrieved from [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Chemical Shifts of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

Introduction: The Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the analytical toolkit of chemists, particularly in the fields of medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the analytical toolkit of chemists, particularly in the fields of medicinal chemistry and drug development.[1][2] Its unparalleled ability to provide detailed information about the molecular structure of a compound makes it an indispensable technique for the synthesis and characterization of novel chemical entities. This guide will provide an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for 8-[2-(3-nitrophenoxy)ethoxy]quinoline, a molecule of interest due to the presence of the versatile 8-hydroxyquinoline scaffold, known for its wide range of biological activities.[3][4][5] Understanding the NMR spectrum of this compound is crucial for its unambiguous identification and for quality control in any synthetic endeavor.

The chemical shift (δ) in an NMR spectrum is a fundamental parameter that reveals the electronic environment of a nucleus.[1][6] Protons and carbons in different parts of a molecule will resonate at distinct frequencies, providing a fingerprint of the molecular structure. The interpretation of these shifts, along with signal multiplicity and integration, allows for the complete assignment of the molecule's proton and carbon framework.[1][7]

Molecular Structure and Atom Labeling

To facilitate a clear discussion of the NMR data, the molecular structure of 8-[2-(3-nitrophenoxy)ethoxy]quinoline is presented below with a systematic atom numbering scheme. This labeling will be used throughout this guide to refer to specific protons and carbons.

Caption: Molecular structure of 8-[2-(3-nitrophenoxy)ethoxy]quinoline with atom numbering.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for the protons and carbons of 8-[2-(3-nitrophenoxy)ethoxy]quinoline. These predictions are based on the analysis of NMR data for structurally related compounds and general principles of NMR spectroscopy.[1][8][9]

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity Notes
Quinoline Moiety
2-H8.8 - 9.0ddDeshielded by adjacent nitrogen.[1]
3-H7.4 - 7.6dd
4-H8.1 - 8.3dd
5-H7.5 - 7.7d
6-H7.2 - 7.4t
7-H7.0 - 7.2dShielded by the ether oxygen.
C2148 - 150
C3121 - 123
C4136 - 138
C4a128 - 130
C5129 - 131
C6118 - 120
C7108 - 110
C8154 - 156Attached to the ether oxygen.
C8a140 - 142
Ethoxy Bridge
10-H₂4.4 - 4.6tDeshielded by two adjacent oxygens.
11-H₂4.2 - 4.4t
C1068 - 70
C1166 - 68
3-Nitrophenoxy Moiety
2'-H7.8 - 8.0tDeshielded by the nitro group.
4'-H7.6 - 7.8dd
5'-H7.3 - 7.5t
6'-H7.9 - 8.1ddDeshielded by the nitro group.
C1'158 - 160Attached to the ether oxygen.
C2'115 - 117
C3'148 - 150Attached to the nitro group.
C4'122 - 124
C5'130 - 132
C6'110 - 112

Analysis and Interpretation of Chemical Shifts

The predicted chemical shifts can be rationalized by considering the electronic effects within the molecule.

Quinoline Ring System

The protons on the quinoline ring are expected to resonate in the aromatic region, typically between δ 6.5 and 9.0 ppm.[1]

  • H2, H3, and H4: These protons are part of the pyridine ring of the quinoline system. The electron-withdrawing nature of the nitrogen atom deshields the adjacent protons, causing them to appear at a lower field.[1] H2 is expected to be the most deshielded proton of the quinoline ring system, appearing as a doublet of doublets (dd).

  • H5, H6, and H7: These protons are on the benzene ring portion of the quinoline. Their chemical shifts are influenced by the electron-donating effect of the ether oxygen at position 8. This effect will cause a slight upfield shift (shielding) compared to unsubstituted quinoline, particularly for the ortho proton, H7.

  • Carbons: The carbon atoms of the quinoline ring will have chemical shifts in the aromatic region of the ¹³C NMR spectrum. C8, being directly attached to the electronegative oxygen atom, will be significantly deshielded.

Ethoxy Bridge

The two methylene groups of the ethoxy bridge (-O-CH₂-CH₂-O-) will exhibit characteristic chemical shifts.

  • Protons: The protons on C10 and C11 are in an environment where they are flanked by oxygen atoms. This strong deshielding effect will shift their resonances downfield, typically in the range of δ 4.2 to 4.6 ppm. They are expected to appear as triplets (t) due to coupling with the adjacent methylene group.

  • Carbons: The carbons of the ethoxy linker (C10 and C11) will resonate in the range of 66-70 ppm, which is characteristic for carbons in an ether linkage.

3-Nitrophenoxy Moiety

The chemical shifts of the protons on the 3-nitrophenoxy ring are significantly influenced by the strong electron-withdrawing nitro group (-NO₂).

  • Protons: The nitro group is a strong deactivating and meta-directing group. It will deshield the ortho (H2' and H4') and para (H6') protons. Therefore, H2' and H6' are expected to be the most downfield protons on this ring.

  • Carbons: In the ¹³C NMR spectrum, the carbon atom directly attached to the nitro group (C3') will be highly deshielded. The carbon attached to the ether oxygen (C1') will also be deshielded.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 8-[2-(3-nitrophenoxy)ethoxy]quinoline B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, tune, and shim the spectrometer D->E F Acquire ¹H and ¹³C NMR spectra E->F G Fourier transform the raw data F->G H Phase and baseline correct the spectra G->H I Integrate ¹H signals and pick peaks for both spectra H->I

Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid 8-[2-(3-nitrophenoxy)ethoxy]quinoline.

    • Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a small vial.[1] The choice of solvent can slightly affect the chemical shifts.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.[6]

  • Data Processing :

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate integration and peak picking.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.[1]

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Conclusion

This guide provides a comprehensive overview and detailed prediction of the ¹H and ¹³C NMR chemical shifts for 8-[2-(3-nitrophenoxy)ethoxy]quinoline. By understanding the influence of the distinct structural motifs—the quinoline ring, the ethoxy bridge, and the 3-nitrophenoxy group—on the electronic environment of the nuclei, a rational interpretation of the NMR spectra can be achieved. The provided data and protocols serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of this and related compounds, ensuring structural integrity and purity.

References

  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Wiley Online Library.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. R Discovery.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. ChemicalBook.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. TSI Journals.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida.
  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. European Patent Office.
  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Royal Society of Chemistry.
  • 3-(m-Nitrophenyl)-1-(4-pyridyl)-2-propen-1-one. SpectraBase.
  • NMR Chemical Shifts. University of Calgary.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information.
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI.
  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek.
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. National Center for Biotechnology Information.
  • 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... ResearchGate.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SCIRP.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.

Sources

Foundational

Molecular weight and aqueous solubility of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

An In-depth Technical Guide to the Physicochemical Properties of 8-[2-(3-nitrophenoxy)ethoxy]quinoline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of two cr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of the quinoline derivative 8-[2-(3-nitrophenoxy)ethoxy]quinoline: its molecular weight and aqueous solubility. A detailed, first-principles approach to the calculation of the theoretical molecular weight is presented. In the absence of published experimental data for this specific molecule, this document focuses on the authoritative methodologies for determining aqueous solubility, specifically the "gold standard" Shake-Flask method. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding and practical protocols for characterizing this and similar chemical entities.

Introduction and Compound Identity

8-[2-(3-nitrophenoxy)ethoxy]quinoline is a complex organic molecule belonging to the quinoline class of compounds. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. Understanding fundamental characteristics such as molecular weight and aqueous solubility is a non-negotiable prerequisite for any meaningful research or development application, from designing synthetic routes to formulating therapeutic agents and predicting bioavailability.

This guide establishes the foundational chemical identity of the molecule to ensure all subsequent calculations and methodologies are based on a correct and verifiable molecular structure.

  • IUPAC Name: 8-[2-(3-nitrophenoxy)ethoxy]quinoline

  • Chemical Formula: C₁₇H₁₄N₂O₄

  • Chemical Structure: alt text

Molecular Weight Determination

The molecular weight (MW) is the mass of one molecule of a substance, while the molar mass is the mass of one mole (approximately 6.022 x 10²³ molecules) of that substance.[1] For practical laboratory purposes, these terms are often used interchangeably, with the value expressed in grams per mole ( g/mol ).[2] An accurate molecular weight is essential for all stoichiometric calculations, including the preparation of solutions of known molar concentration.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic weights of all atoms in the molecule's chemical formula (C₁₇H₁₄N₂O₄).[3] This calculation provides a precise value based on the isotopic abundances of the constituent elements as found in nature.

Protocol 1: Step-by-Step Calculation of Molecular Weight

  • Deconstruct the Chemical Formula: Identify each element present (Carbon, Hydrogen, Nitrogen, Oxygen) and the number of atoms for each.

  • Obtain Standard Atomic Weights: Use the standard atomic weights for each element from the periodic table.[1]

  • Calculate Total Mass for Each Element: Multiply the atom count by the corresponding atomic weight.

  • Sum the Masses: Add the total masses of all elements to obtain the final molecular weight.

The data required for this calculation is summarized in the table below.

ElementSymbolAtom CountAtomic Weight ( g/mol )Total Mass ( g/mol )
CarbonC1712.011204.187
HydrogenH141.00814.112
NitrogenN214.00728.014
OxygenO415.99963.996
Total 310.309

Based on this fundamental calculation, the theoretical molecular weight of 8-[2-(3-nitrophenoxy)ethoxy]quinoline is 310.31 g/mol .

Causality and Practical Considerations

It is crucial for researchers to distinguish between the theoretical molecular weight and the batch-specific molecular weight.[2] The latter is the actual molecular weight of the substance provided in a specific vial, which may include counter-ions or solvates (e.g., water or HCl) that were introduced during synthesis or purification to improve stability or solubility. For the preparation of stock solutions for biological assays, always use the batch-specific molecular weight provided on the vial or the Certificate of Analysis (CoA).[2]

G cluster_workflow Workflow: Molecular Weight Calculation Start Identify Chemical Formula (C₁₇H₁₄N₂O₄) Deconstruct Deconstruct into Elements (C, H, N, O) Start->Deconstruct GetWeights Obtain Atomic Weights from Periodic Table Deconstruct->GetWeights Atom Counts CalculateMass Calculate Total Mass for Each Element GetWeights->CalculateMass Atomic Weights Sum Sum All Masses CalculateMass->Sum Result Final Molecular Weight (310.31 g/mol) Sum->Result G cluster_workflow Workflow: Shake-Flask Solubility Determination Start Add Excess Solid to Aqueous Buffer Heat Heat & Agitate (Accelerate Dissolution) Start->Heat Cool Cool to Target Temp & Seed with Crystal Heat->Cool Creates supersaturated solution Equilibrate Agitate at Constant Temp (24-48 hours) Cool->Equilibrate Promotes stable equilibrium Separate Separate Phases (Centrifuge/Filter) Equilibrate->Separate Ensures only dissolved compound remains Quantify Quantify Concentration in Supernatant (HPLC) Separate->Quantify Result Thermodynamic Solubility (e.g., in µg/mL or µM) Quantify->Result

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 8-[2-(3-nitrophenoxy)ethoxy]quinoline as a Fluorescent Probe for Metal Ion Detection

A Senior Application Scientist's Guide Disclaimer: This document provides a detailed, representative guide on the application of 8-alkoxyquinoline derivatives as fluorescent probes for metal ion detection. As of the date...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide

Disclaimer: This document provides a detailed, representative guide on the application of 8-alkoxyquinoline derivatives as fluorescent probes for metal ion detection. As of the date of publication, specific peer-reviewed data for the compound 8-[2-(3-nitrophenoxy)ethoxy]quinoline is not available in the public domain. The following protocols and analyses are based on established principles for structurally similar quinoline-based chemosensors and are intended to serve as a foundational methodology for research and development.

Introduction: The Promise of Quinoline-Based Fluorophores

Quinoline and its derivatives represent a cornerstone in the development of fluorescent chemosensors. Their rigid, aromatic structure provides a high quantum yield, while the nitrogen atom in the heterocyclic ring and a substituent at the 8-position create an ideal chelation site for metal ions.[1][2] The 8-hydroxyquinoline (8-HQ) scaffold is particularly renowned; its fluorescence is typically quenched by an excited-state intramolecular proton transfer (ESIPT) process.[3][4][5] Upon coordination with a metal ion, this ESIPT pathway is inhibited, leading to a significant enhancement in fluorescence—a "turn-on" signal.[3][4]

The subject of this guide, 8-[2-(3-nitrophenoxy)ethoxy]quinoline, is an 8-alkoxy derivative. In such derivatives, the absence of a hydroxyl proton means the ESIPT mechanism is already blocked, suggesting the compound may be inherently fluorescent.[3] The presence of both the quinoline nitrogen and ether oxygens provides a potential binding pocket for metal ions. Furthermore, the 3-nitrophenoxy group introduces an electron-withdrawing moiety that could facilitate a photoinduced electron transfer (PET) process, potentially quenching the fluorescence in the free-ligand state.[6] The binding of a target metal ion could disrupt this PET process, leading to a "turn-on" fluorescent response. This guide will outline the experimental procedures to characterize such a probe, using ferric iron (Fe³⁺) as a representative target analyte due to its biological significance and known interaction with quinoline-based sensors.[1][7]

Proposed Sensing Mechanism

The proposed mechanism for 8-[2-(3-nitrophenoxy)ethoxy]quinoline as a "turn-on" fluorescent probe for a metal ion like Fe³⁺ is based on the principle of Chelation-Enhanced Fluorescence (CHEF) resulting from the inhibition of a PET process.

  • "Off" State (Quenched Fluorescence): In the absence of the target metal ion, the lone pair electrons on the quinoline nitrogen can, upon excitation, be transferred to the electron-deficient nitrophenyl group. This photoinduced electron transfer provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.

  • "On" State (Enhanced Fluorescence): Upon introduction of Fe³⁺, the ion coordinates with the quinoline nitrogen and potentially the ether oxygens. This binding lowers the energy of the lone pair electrons on the nitrogen, making the PET process energetically unfavorable. As a result, the non-radiative decay pathway is blocked, and the excited molecule relaxes by emitting a photon, leading to a significant increase in fluorescence intensity.

Diagram of Proposed Sensing Mechanism

G cluster_off cluster_on Off Off State (Low Fluorescence) State (Low Fluorescence) Probe_Off Probe Excitation_Off Excitation (hν) Probe_Off->Excitation_Off 1. Absorption Fe_ion Fe³⁺ Probe_Off->Fe_ion Chelation Excited_Probe_Off Excited Probe* Excitation_Off->Excited_Probe_Off PET Photoinduced Electron Transfer (PET) Excited_Probe_Off->PET 2. Non-radiative decay Ground_State_Off Ground State PET->Ground_State_Off 3. Fluorescence Quenched On On State (High Fluorescence) State (High Fluorescence) Probe_On Probe + Fe³⁺ Excitation_On Excitation (hν) Probe_On->Excitation_On 1. Absorption Excited_Complex_On [Probe-Fe³⁺]* Excitation_On->Excited_Complex_On Fluorescence Fluorescence Excited_Complex_On->Fluorescence 2. Radiative decay PET_Blocked PET Blocked Excited_Complex_On->PET_Blocked Ground_State_On Ground State Fluorescence->Ground_State_On 3. Fluorescence Emitted G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A 1. Add Buffer (HEPES, pH 7.4) B 2. Add Probe Stock (Final: 10 µM) A->B C 3. Add Metal Ion (0-50 µM Fe³⁺) B->C D 4. Adjust Final Volume C->D E 5. Incubate (5 min, RT, Dark) D->E F 6. Measure Fluorescence (λex=350 nm) E->F G 7. Plot Intensity vs. [Fe³⁺] F->G H 8. Calculate LOD & Binding Constant G->H

Caption: Experimental workflow for metal ion titration.

Protocol 2: Selectivity Study

This protocol assesses the probe's response to the target ion in the presence of other potentially competing metal ions.

  • Prepare a set of tubes, each containing the probe at 10 µM in HEPES buffer.

  • To separate tubes, add a 5-fold excess (e.g., 50 µM) of various metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.).

  • Prepare one tube with only the probe and another with the probe and the target ion (Fe³⁺, 10 µM).

  • For competitive testing, prepare tubes containing the probe, the target ion (10 µM Fe³⁺), and a 5-fold excess of each competing metal ion.

  • Incubate and measure the fluorescence spectra as described in Protocol 4.3.

  • Compare the fluorescence intensity of the probe in the presence of different ions.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

This method is used to determine the binding ratio between the probe and the metal ion. [6]

  • Prepare a series of solutions where the total molar concentration of the probe and Fe³⁺ is kept constant (e.g., 20 µM), but the mole fraction of Fe³⁺ varies from 0 to 1.

  • For example, for a 1 mL final volume:

    • Tube 1: 20 µL of 1 mM Probe (20 µM), 0 µL of 1 mM Fe³⁺. Mole fraction [Fe³⁺] = 0.

    • Tube 2: 18 µL of 1 mM Probe (18 µM), 2 µL of 1 mM Fe³⁺ (2 µM). Mole fraction [Fe³⁺] = 0.1.

    • ...

    • Tube 11: 0 µL of 1 mM Probe, 20 µL of 1 mM Fe³⁺. Mole fraction [Fe³⁺] = 1.0.

  • Incubate and measure the fluorescence intensity at the emission maximum for each solution.

  • Plot the fluorescence intensity against the mole fraction of Fe³⁺. The maximum of the plot indicates the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 complex).

Data Analysis

Calculation of the Detection Limit (LOD)

The limit of detection can be calculated from the linear portion of the titration curve using the formula: LOD = 3σ / m where σ is the standard deviation of the blank (probe solution without the metal ion) and m is the slope of the linear regression line of fluorescence intensity versus metal ion concentration. [1]

Calculation of the Binding Constant (Benesi-Hildebrand Method)

For a 1:1 binding stoichiometry, the association constant (Ka) can be determined using the Benesi-Hildebrand equation: [6]1 / (F - F₀) = 1 / (Ka * (Fₘₐₓ - F₀) * [M]) + 1 / (Fₘₐₓ - F₀) where:

  • F₀ is the fluorescence of the probe in the absence of the metal ion.

  • F is the fluorescence at a given metal ion concentration [M].

  • Fₘₐₓ is the maximum fluorescence at saturation.

  • [M] is the concentration of the metal ion.

A plot of 1/(F - F₀) versus 1/[M] should yield a straight line, from which Ka can be calculated as the ratio of the intercept to the slope.

Conclusion and Future Directions

The structural features of 8-[2-(3-nitrophenoxy)ethoxy]quinoline suggest its potential as a selective "turn-on" fluorescent probe for metal ions, likely operating via a PET-inhibition mechanism. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its sensing properties, including sensitivity, selectivity, and binding characteristics. While Fe³⁺ was used as a representative analyte, the probe should be screened against a wide panel of biologically and environmentally relevant metal ions to fully characterize its profile. Further studies could involve its application in real-world samples, such as environmental water or for live-cell imaging, to validate its practical utility. [1][7]

References

  • da Silva, J. P., et al. (2012). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Lv, M., et al. (2020). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]

  • Wang, P., et al. (2017). A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. RSC Advances. [Link]

  • Sharma, D., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan. [Link]

  • Garrido, V., et al. (2024). Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. Frontiers in Chemistry. [Link]

  • Suliman, F. O., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules. [Link]

  • Özçelik, A. E., et al. (2023). A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Sahoo, S. K., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Mini-Reviews in Organic Chemistry. [Link]

  • Özçelik, A. E., et al. (2023). A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Shirzadi-Ahodashti, M., et al. (2024). A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe 3+ and fluorescent sensing of Cu 2+ and its application. Journal of Molecular Structure. [Link]

  • Sahoo, S. K., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]

  • Zulkifli, F., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors. [Link]

  • Sahoo, S. K., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Kaur, N., et al. (2020). A selective and sensitive chemosensor for Cu2+ based on 8-hydroxyquinoline. ResearchGate. [Link]

  • Benaiges, I., et al. (2012). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

Sources

Application

Preparation of 8-[2-(3-nitrophenoxy)ethoxy]quinoline coordination complexes

An In-Depth Guide to the Synthesis and Characterization of 8-[2-(3-nitrophenoxy)ethoxy]quinoline Coordination Complexes Authored by a Senior Application Scientist This document provides a comprehensive guide for research...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Characterization of 8-[2-(3-nitrophenoxy)ethoxy]quinoline Coordination Complexes

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the preparation and characterization of coordination complexes derived from the novel ligand, 8-[2-(3-nitrophenoxy)ethoxy]quinoline. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the coordination chemistry involved.

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

Quinoline, a fused heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives are cornerstones in the development of a wide array of therapeutic agents, demonstrating activities such as antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3] The formation of coordination complexes with transition metals can further enhance the biological efficacy of quinoline-based ligands.[4] Metal complexes can exhibit altered lipophilicity, modified mechanisms of action, and improved targeting capabilities compared to the free organic ligands.[3][5]

This guide focuses on the synthesis of complexes using 8-[2-(3-nitrophenoxy)ethoxy]quinoline, a ligand designed to incorporate several key features:

  • An 8-Oxyquinoline Core: The oxygen at position 8, along with the quinoline nitrogen, forms a classic bidentate chelation site, known for forming stable metal complexes.[6]

  • A Flexible Ethoxy Linker: This provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of various metal ions.

  • A Terminal 3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing moiety that can modulate the electronic properties of the entire molecule and may participate in biological interactions, such as DNA binding or redox processes.

Synthesis of the Ligand: 8-[2-(3-nitrophenoxy)ethoxy]quinoline

The synthesis of the title ligand is achieved via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This well-established method is reliable for forming ether linkages.

Rationale for Synthetic Strategy

The chosen strategy involves the reaction of 8-hydroxyquinoline with a suitable alkylating agent, 1-(2-bromoethoxy)-3-nitrobenzene. 8-hydroxyquinoline acts as the nucleophile (after deprotonation of the hydroxyl group), and the bromo-compound is the electrophile.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is selected. It is sufficient to deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline to form the more nucleophilic potassium salt in situ, but it is not so strong as to cause unwanted side reactions.

  • Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal. These solvents effectively dissolve the reactants and the carbonate base, facilitating the reaction without participating in it.

  • Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. Monitoring by Thin-Layer Chromatography (TLC) is crucial to determine the point of completion and to avoid the formation of degradation byproducts from prolonged heating.

Detailed Experimental Protocol: Ligand Synthesis
  • Preparation: To a solution of 8-hydroxyquinoline (1.45 g, 10 mmol) in 50 mL of anhydrous DMF, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Initial Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium salt of 8-hydroxyquinoline.

  • Addition of Alkylating Agent: Add a solution of 1-(2-bromoethoxy)-3-nitrobenzene (2.46 g, 10 mmol) in 10 mL of DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain this temperature with stirring. Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: The aqueous mixture is then extracted three times with 50 mL portions of ethyl acetate. The combined organic layers are washed with brine (saturated NaCl solution), dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ligand, 8-[2-(3-nitrophenoxy)ethoxy]quinoline.

General Protocol for the Preparation of Coordination Complexes

The synthesis of coordination complexes with the prepared ligand generally involves the direct reaction of the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio, which is common for bidentate quinoline ligands forming octahedral or square planar complexes.[7][8]

Rationale for Complexation Strategy
  • Choice of Metal Salts: Metal(II) chlorides (e.g., CuCl₂, CoCl₂, NiCl₂) or acetates are commonly used as they are readily soluble in polar solvents like methanol or ethanol and provide non-coordinating or weakly coordinating counter-ions.

  • Solvent System: Methanol or ethanol are excellent choices as they can dissolve both the organic ligand and the inorganic metal salt, providing a homogenous medium for the complexation reaction to occur.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is employed to satisfy the coordination number of many divalent transition metals (typically 4 or 6), with the ligand acting as a bidentate donor. This often leads to the formation of neutral or charged complexes of the type [M(L)₂]X₂ or [M(L)₂X₂], where L is the ligand and X is the counter-ion.

Detailed Experimental Protocol: Complex Synthesis
  • Ligand Solution: Dissolve 8-[2-(3-nitrophenoxy)ethoxy]quinoline (2 mmol) in 20 mL of warm methanol.

  • Metal Salt Solution: In a separate flask, dissolve the desired metal(II) salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂, NiCl₂·6H₂O) (1 mmol) in 10 mL of methanol.

  • Reaction: Add the metal salt solution dropwise to the stirred ligand solution. A change in color and/or the formation of a precipitate is often observed immediately.

  • Reflux: Stir the resulting mixture and heat under reflux for 2-4 hours to ensure the completion of the reaction.

  • Isolation: Cool the reaction mixture to room temperature. If a solid has precipitated, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Washing and Drying: Wash the collected solid complex with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

Physicochemical Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.

Summary of Expected Analytical Data

The following table summarizes the type of data expected from the characterization of the ligand and its metal complexes.

Analysis Ligand (L) Metal Complex (e.g., [Cu(L)₂Cl₂]) Information Gained
Yield (%) Typically 60-80%Typically 70-90%Efficiency of the reaction.
Melting Point (°C) Sharp, defined rangeDecomposes >250 °CPurity and thermal stability.[5]
Molar Conductivity (Ω⁻¹cm²mol⁻¹ in DMF) ~0-10Varies (e.g., 5-20 for non-electrolytes)Indicates whether the complex is ionic or neutral in solution.[5][9]
FT-IR (cm⁻¹) ν(C=N) ~1580; ν(C-O-C) ~1240; ν(NO₂) ~1530, 1350Shift in ν(C=N) to lower or higher frequency; shift in ν(C-O-C); appearance of new ν(M-N) and ν(M-O) bands ~500-600.[7]Confirms coordination of the ligand to the metal ion through the quinoline nitrogen and ether oxygen.[7]
UV-Vis (λₘₐₓ, nm in DMSO) π→π* (~280-320); n→π* (~350)Shifts in ligand-centered bands; new Ligand-to-Metal Charge Transfer (LMCT) bands.Provides information on the electronic structure and coordination environment.[7]
¹H NMR (ppm in DMSO-d₆) Aromatic protons (7.0-9.0); Ethoxy protons (4.0-4.5)For diamagnetic complexes (e.g., Zn(II)), shifts in proton signals upon coordination.Confirms the structure of the ligand and its coordination in diamagnetic complexes.
Workflow for Synthesis and Characterization

The overall process from starting materials to fully characterized complexes is outlined below.

G cluster_synthesis Synthesis Stage cluster_char Characterization Stage A 8-Hydroxyquinoline + 1-(2-bromoethoxy)-3-nitrobenzene B Williamson Ether Synthesis (K₂CO₃, DMF, 80°C) A->B Reactants C Ligand: 8-[2-(3-nitrophenoxy)ethoxy]quinoline B->C Purification E Complexation Reaction (Methanol, Reflux) C->E D Metal(II) Salt (e.g., CuCl₂, Zn(OAc)₂) D->E F Coordination Complex [M(L)₂X₂] E->F Isolation G Spectroscopy (FT-IR, UV-Vis, NMR) F->G H Elemental Analysis & Mass Spectrometry F->H I Conductivity & Magnetic Studies F->I J Structural Confirmation G->J H->J I->J

Caption: Workflow from synthesis of the ligand to the final characterized coordination complex.

Proposed Coordination and Potential Applications

The 8-[2-(3-nitrophenoxy)ethoxy]quinoline ligand is expected to act as a bidentate (N,O) chelating agent, coordinating to the metal center through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the ethoxy bridge. This coordination mode is common for 8-alkoxyquinoline derivatives.

Sources

Method

Application and Protocols for 8-[2-(3-nitrophenoxy)ethoxy]quinoline in Ion-Selective Electrodes

Introduction: A Novel Ionophore for Potentiometric Sensing In the realm of electrochemical analysis, the development of highly selective and sensitive ion-selective electrodes (ISEs) is paramount for applications ranging...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Ionophore for Potentiometric Sensing

In the realm of electrochemical analysis, the development of highly selective and sensitive ion-selective electrodes (ISEs) is paramount for applications ranging from environmental monitoring to clinical diagnostics.[1] The heart of these sensors lies in the ionophore, a molecule designed to selectively bind a target ion.[2] This document details the application of a novel quinoline derivative, 8-[2-(3-nitrophenoxy)ethoxy]quinoline, as a potent ionophore for the fabrication of a lead(II)-selective electrode.

The structure of 8-[2-(3-nitrophenoxy)ethoxy]quinoline incorporates a quinoline moiety, known for its coordinating properties with metal ions, and an ether linkage that, along with the quinoline nitrogen, can form a pseudo-crown ether cavity.[3][4] This structural arrangement is hypothesized to provide a suitable coordination environment for the lead(II) ion. The presence of the 3-nitrophenoxy group, an electron-withdrawing entity, can modulate the electronic properties of the ionophore, potentially enhancing its selectivity towards Pb(II) over other divalent cations.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the construction and characterization of a robust and reliable Pb(II)-selective electrode.

Principle of Operation: The Basis of Selective Ion Recognition

The potentiometric response of an ISE is governed by the selective complexation of the target ion by the ionophore embedded within a polymeric membrane.[6] In this case, the 8-[2-(3-nitrophenoxy)ethoxy]quinoline acts as a neutral carrier. The nitrogen atom of the quinoline ring and the oxygen atoms of the ethoxy chain are positioned to form a coordination cavity that is sterically and electronically favorable for binding Pb(II) ions.

At the interface between the sample solution and the ion-selective membrane, a phase boundary potential is established. This potential is a result of the reversible complexation reaction between the ionophore (I) and the lead(II) ions (Pb²⁺) from the sample:

Pb²⁺ (aqueous) + I (membrane) ⇌ [Pb(I)]²⁺ (membrane)

The magnitude of this potential is proportional to the logarithm of the activity of the lead(II) ions in the sample, as described by the Nernst equation. The overall potential of the electrochemical cell, measured against a reference electrode, thus provides a direct measure of the Pb(II) concentration.

Experimental Protocols

Synthesis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

While not commercially available, 8-[2-(3-nitrophenoxy)ethoxy]quinoline can be synthesized via a Williamson ether synthesis. The following is a general protocol:

  • Preparation of the Alkoxide: In a round-bottom flask, dissolve 8-hydroxyquinoline in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF). Add a slight molar excess of a strong base, like sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the sodium salt of 8-hydroxyquinoline.

  • Etherification: To the same flask, add a solution of 1-(2-bromoethoxy)-3-nitrobenzene in DMF dropwise. The reaction mixture is then heated to 80-90 °C and stirred overnight.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 8-[2-(3-nitrophenoxy)ethoxy]quinoline.

Fabrication of the Pb(II) Ion-Selective Electrode

The following protocol describes the preparation of a PVC-based membrane electrode:

  • Membrane Cocktail Preparation: In a small glass vial, dissolve the following components in approximately 2 mL of freshly distilled tetrahydrofuran (THF):

    • Ionophore: 4 mg of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

    • Polymer Matrix: 33 mg of high molecular weight poly(vinyl chloride) (PVC)

    • Plasticizer: 63 mg of 2-nitrophenyl octyl ether (o-NPOE)

    • Ionic Additive (optional): 1 mg of potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

  • Membrane Casting: Pour the homogeneous membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, smooth glass plate. Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a transparent, flexible membrane.

  • Electrode Assembly: Cut a small disc (e.g., 5 mm diameter) from the master membrane and glue it to the polished end of a PVC tube using a THF/PVC slurry.

  • Filling and Conditioning: Fill the electrode body with an internal filling solution of 1.0 x 10⁻³ M Pb(NO₃)₂. Insert an Ag/AgCl reference electrode into the internal solution. Condition the fabricated electrode by soaking it in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for at least 12 hours before use.

experimental_workflow cluster_synthesis Ionophore Synthesis cluster_electrode_fab Electrode Fabrication cluster_measurement Potentiometric Measurement s1 8-Hydroxyquinoline + NaH in DMF s3 Reaction at 80-90°C s1->s3 s2 1-(2-bromoethoxy)-3-nitrobenzene s2->s3 s4 Work-up & Purification s3->s4 e1 Prepare Membrane Cocktail (Ionophore, PVC, Plasticizer in THF) s4->e1 Ionophore e2 Cast Membrane & Evaporate Solvent e1->e2 e3 Assemble Electrode Body e2->e3 e4 Fill with Internal Solution & Condition e3->e4 m1 Calibrate with Pb(II) Standards e4->m1 m2 Measure Potential of Sample m1->m2 m3 Determine Pb(II) Concentration m2->m3

Caption: Experimental workflow for the synthesis of the ionophore, fabrication of the ion-selective electrode, and potentiometric measurement.

Potentiometric Measurement Protocol
  • Electrochemical Cell Setup: Connect the fabricated Pb(II)-ISE and a double-junction Ag/AgCl reference electrode to a high-impedance potentiometer or pH/mV meter.

  • Calibration: Prepare a series of standard Pb(NO₃)₂ solutions by serial dilution, ranging from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M. Immerse the electrodes in each standard solution, starting from the lowest concentration, and record the stable potential reading. Between measurements, rinse the electrodes with deionized water and gently pat them dry.

  • Calibration Curve: Plot the measured potential (in mV) against the logarithm of the Pb(II) activity (or concentration for dilute solutions). The resulting graph should be linear over a certain concentration range.

  • Sample Measurement: Immerse the electrodes in the sample solution and record the stable potential. The concentration of Pb(II) in the sample can be determined from the calibration curve.

Performance Characteristics and Data

The performance of the newly fabricated Pb(II)-selective electrode should be rigorously evaluated. The following table summarizes the expected performance characteristics based on literature values for similar quinoline-based ionophores.[7]

ParameterExpected Value
Linear Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M
Nernstian Slope 29.6 ± 1 mV/decade at 25°C
Limit of Detection ~5.0 x 10⁻⁷ M
Response Time < 20 seconds
Optimal pH Range 3.0 - 6.0
Lifetime > 2 months
Selectivity

Selectivity is a critical parameter for an ion-selective electrode, indicating its ability to discriminate the target ion from interfering ions. The selectivity coefficients (KpotPb,M) can be determined using the fixed interference method (FIM). The following table presents the anticipated selectivity coefficients for the Pb(II)-ISE against common interfering cations.

Interfering Ion (Mⁿ⁺)Selectivity Coefficient (log KpotPb,M)
Na⁺< -3.0
K⁺< -3.0
Mg²⁺< -2.5
Ca²⁺< -2.5
Cu²⁺< -1.5
Cd²⁺< -1.8
Zn²⁺< -2.0
Fe³⁺< -2.0

A smaller value of the selectivity coefficient indicates a higher selectivity for Pb(II) over the interfering ion.

sensing_mechanism cluster_membrane PVC Membrane cluster_solution Aqueous Sample Ionophore Ionophore (8-[2-(3-nitrophenoxy)ethoxy]quinoline) Complex [Pb(Ionophore)]²⁺ Complex Ionophore->Complex + Pb²⁺ (aq) Complex->Ionophore - Pb²⁺ (aq) Potential Potential Difference (ΔE) ∝ log[a(Pb²⁺)] Pb_aq Pb²⁺ Pb_aq->Ionophore Selective Binding Interferent_aq Mⁿ⁺ Interferent_aq->Ionophore Weak/No Binding

Caption: Conceptual diagram of the selective binding of Pb(II) ions by the ionophore within the PVC membrane, leading to a measurable potential difference.

Conclusion and Future Perspectives

The 8-[2-(3-nitrophenoxy)ethoxy]quinoline represents a promising ionophore for the development of a highly selective and sensitive potentiometric sensor for lead(II) ions. The protocols outlined in this application note provide a solid foundation for the fabrication, characterization, and application of such a sensor. The anticipated performance characteristics, including a wide linear range, low detection limit, and good selectivity, make it a valuable tool for environmental monitoring of water quality and other applications where the determination of trace lead is crucial. Further research could focus on the optimization of the membrane composition and the application of the sensor to real-world samples. The structural versatility of the quinoline scaffold also opens avenues for the design of new ionophores with tailored selectivities for other heavy metal ions.[8][9]

References

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. (2025, February 10). PMC. [Link]

  • Construction and Characterization of a Lead(II) Ion Selective Electrode with 1-furoil- 3,3-diethylthiourea as Neutral Carrier. (n.d.). Acta Cientifica Venezolana. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022, August 16). RSC Publishing. [Link]

  • A lead selective dimeric quinoline based fluorescent chemosensor and its applications in milk and honey samples, smartphone and bio-imaging. (2022, November 30). PubMed. [Link]

  • Highly selective lead (II) membrane electrode based on new Oxim Phenyl 2- Keto Methyl Quinoline (OPKMQ). (2025, August 7). ResearchGate. [Link]

  • Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. (n.d.). PMC. [Link]

  • Highly Selective and Sensitive Determination of Pb(II) Ions Using Ion Selective Electrodes (ISE) Coated with the BEC6ND1 Ionophore as Membranes. (2024, February 4). Biointerface Research in Applied Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

  • Potentiometric Sensor Based on Layered Pillar[10]arene—Copper Composite. (2022, December 22). MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • A Novel, Selective, and Fast Electrochemical Sensor Based on an 8-Nitroquinoline-Coated Pencil Graphite Electrode for Rutin Determination in Orange Juice. (2024, September 3). ResearchGate. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (n.d.). PMC. [Link]

  • 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2014, January 15). SciSpace. [Link]

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (n.d.). ResearchGate. [Link]

  • Ionophore-based pH Independent Detection of Ions Utilizing Aggregation-Induced Effects. (n.d.). ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021, September 8). MDPI. [Link]

  • Development of high sensitivity potentiometric NOx sensor and its application to breath analysis. (2011, June 12). SciSpace. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR. [Link]

  • A Novel Iron(III) Selective Potentiometric Sensor Based on 9- Ethylacenaphtho [1, 2-B]Quinoxaline. (2013, August 1). International Journal of Electrochemical Science. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018, November 19). IntechOpen. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. (n.d.). IJSDR. [Link]

  • Voltammetric Ion Sensing with Ionophore-Based Ion-Selective Electrodes Containing Internal Aqueous Solution, Improving Lifetime of Sensors. (2022, October 27). MDPI. [Link]

  • Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing. (2024, October 23). RSC Publishing. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017, November 19). Brieflands. [Link]

  • Selective ion sensors based on ionophore-modified graphene field-effect transistors. (n.d.). AMA Science. [Link]

Sources

Application

Introduction: The Criticality of Stock Solution Integrity in Research

An Application Note and Protocol for the Preparation of Quinoline-Based Compound Stock Solutions, with a Focus on Novel Derivatives such as 8-[2-(3-nitrophenoxy)ethoxy]quinoline. The foundation of reproducible and reliab...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of Quinoline-Based Compound Stock Solutions, with a Focus on Novel Derivatives such as 8-[2-(3-nitrophenoxy)ethoxy]quinoline.

The foundation of reproducible and reliable experimental data in drug discovery and life sciences research lies in the precise and accurate preparation of compound stock solutions. Improperly prepared stocks can lead to errors in concentration, compound degradation, or precipitation, ultimately invalidating experimental results. This guide provides a comprehensive framework for the preparation of stock solutions for quinoline-based compounds, a scaffold known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3].

This document addresses the specific challenges encountered when working with novel or poorly characterized derivatives, such as 8-[2-(3-nitrophenoxy)ethoxy]quinoline. For such compounds, detailed public data on physicochemical properties like solubility may not be readily available. Therefore, this protocol emphasizes a systematic approach, beginning with essential pre-preparation characterization and culminating in a robust, universally applicable methodology for creating stable, reliable stock solutions.

Section 1: Pre-Protocol Characterization – A Prerequisite for Success

Before any measurements are made or solvents are opened, a thorough characterization of the target compound is essential. This preliminary phase ensures both the safety of the researcher and the integrity of the resulting stock solution.

Compound Identification and Verification

The first step is to confirm the compound's identity and fundamental properties. For a novel compound like 8-[2-(3-nitrophenoxy)ethoxy]quinoline, this involves locating its CAS (Chemical Abstracts Service) number and calculating its molecular weight (MW). While a specific CAS number for this exact molecule is not found in major public databases, related quinoline structures provide a reference point. For example, 8-Nitroquinoline has a CAS number of 607-35-2 and a molecular weight of 174.16 g/mol [4]. This information is crucial for all subsequent calculations.

Safety and Handling (EHS Assessment)

Working with any chemical necessitates a thorough understanding of its potential hazards. This is achieved by consulting the Safety Data Sheet (SDS). For quinoline derivatives, common hazards include skin and eye irritation, and potential toxicity if swallowed or inhaled[5][6].

Core Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile)[7].

  • Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors[6][8].

  • Spill Management: Have a spill kit ready. In case of a spill, ensure the area is well-ventilated and clean up according to your institution's established procedures[9].

  • Disposal: Dispose of all chemical waste, including contaminated consumables, in designated hazardous waste containers according to institutional and local regulations[8][10].

Determination of Solubility

Solubility is the most critical parameter for stock solution preparation. For established compounds, this information is often available from the supplier or in chemical databases. For instance, Nitroxoline (5-nitro-8-quinolinol), a related compound, exhibits the following solubilities:

  • DMSO: 30 mg/mL

  • DMF: 25 mg/mL

  • Ethanol: 1 mg/mL[11]

For a novel compound, solubility must be determined empirically. This is typically done through small-scale testing. Start with common, high-purity (e.g., anhydrous, ≥99.5%) organic solvents used in biological research, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol.

Section 2: Protocol for Stock Solution Preparation

This protocol outlines a detailed, step-by-step methodology for preparing a 10 mM stock solution. The principles described can be adapted for other desired concentrations.

Required Materials and Equipment
  • Compound: 8-[2-(3-nitrophenoxy)ethoxy]quinoline (or other quinoline derivative)

  • Solvent: High-purity, anhydrous DMSO (or other appropriate solvent)

  • Equipment:

    • Calibrated analytical balance (readable to at least 0.1 mg)

    • Chemical fume hood

    • Micropipettes (P1000, P200) and sterile tips

    • Vortex mixer

    • Bath sonicator

    • Sterile microcentrifuge tubes or amber glass vials

    • Syringe filters (0.22 µm, PTFE for organic solvents) and sterile syringes

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Calculation cluster_procedure Phase 2: Dissolution Procedure cluster_final Phase 3: Finalization & Storage info Gather Compound Data (MW, Safety, Solubility) calc Calculate Required Mass (e.g., for 1 mL of 10 mM stock) info->calc ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) calc->ppe weigh Weigh Compound in Fume Hood ppe->weigh add_solvent Add Solvent Incrementally (e.g., 90% of final volume) weigh->add_solvent dissolve Aid Dissolution (Vortex, Sonicate) add_solvent->dissolve qs QS to Final Volume dissolve->qs filter Sterile Filter (0.22 µm) (If for cell-based assays) qs->filter aliquot Aliquot into Cryovials (Avoids freeze-thaw cycles) filter->aliquot store Store at -20°C or -80°C (Protected from light) aliquot->store

Caption: Workflow for preparing quinoline derivative stock solutions.

Step-by-Step Methodology

1. Calculation of Mass:

  • Objective: To determine the mass of the compound needed for the desired volume and concentration.

  • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Example (assuming a hypothetical MW of 324.33 g/mol for 8-[2-(3-nitrophenoxy)ethoxy]quinoline):

    • Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 324.33 g/mol × (1000 mg / 1 g) = 3.24 mg

2. Weighing the Compound:

  • Rationale: Accurate weighing is paramount for achieving the correct final concentration.

  • Procedure: a. Place a weigh boat or microcentrifuge tube on the analytical balance and tare it. b. Inside a chemical fume hood, carefully add the solid compound until the target mass is reached. c. Record the exact mass measured. This is crucial for calculating the true final concentration.

3. Dissolution:

  • Rationale: Proper dissolution ensures a homogenous solution, preventing inaccurate dosing in subsequent experiments.

  • Procedure: a. To the tube containing the weighed compound, add approximately 80-90% of the final required solvent volume (e.g., 800-900 µL of DMSO for a 1 mL final volume). b. Tightly cap the tube and vortex vigorously for 30-60 seconds. c. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to break apart solid aggregates and enhance solvation. d. Visually inspect the solution against a light source to ensure no solid particles remain. e. Once fully dissolved, add the remaining solvent to reach the final volume (e.g., bring the total volume to 1000 µL). This is known as "quantity sufficient" (QS).

4. Sterile Filtration (for Biological Assays):

  • Rationale: For any application involving cell culture, the stock solution must be sterile to prevent contamination.

  • Procedure: a. Draw the prepared stock solution into a sterile syringe. b. Attach a 0.22 µm PTFE syringe filter to the syringe. PTFE is recommended for its compatibility with organic solvents like DMSO. c. Dispense the solution through the filter into a sterile, labeled storage vial (e.g., an amber cryovial).

Section 3: Storage, Stability, and Quality Control

Proper storage is essential to maintain the compound's integrity over time.

Aliquoting and Storage
  • Rationale: Aliquoting the stock solution into smaller, single-use volumes prevents repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.

  • Procedure: a. Dispense the final stock solution into multiple, small-volume cryovials (e.g., 20-100 µL each). b. Clearly label each vial with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C. For many quinoline-based compounds, storage should be in a dry, dark place to prevent degradation[9][12][13]. Amber or foil-wrapped vials are recommended.

Stability and Handling
  • Freeze-Thaw: Use a fresh aliquot for each experiment. If an aliquot is partially used, it should ideally not be re-frozen for long-term storage.

  • Working Solutions: When preparing dilute working solutions in aqueous media (e.g., cell culture medium), be mindful of the compound's solubility. The final concentration of the organic solvent (e.g., DMSO) should typically be kept low (e.g., <0.5%) to avoid solvent-induced toxicity in biological assays.

Data Summary Table
ParameterExample Data (Nitroxoline[11])Data for Your Compound
Full Chemical Name 5-nitro-8-quinolinol8-[2-(3-nitrophenoxy)ethoxy]quinoline
CAS Number 4008-48-4To be determined
Molecular Weight ( g/mol ) 190.2To be determined
Primary Solvent DMSOTo be determined
Maximum Solubility 30 mg/mLTo be determined
Stock Concentration User-definedUser-defined
Storage Temperature -20°C-20°C or -80°C
Storage Conditions Protect from light, keep dryProtect from light, keep dry

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73781, 8-Ethoxyquinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. [Link]

  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus. [Link]

  • Venkateswarlu, Y., et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
  • Nasseri, M. A., Zakerinasab, B., & Kamayestani, S. (2014). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Journal of Applied Chemistry.
  • ResearchGate. (2011, March). 8-Nitroquinoline. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2012). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. [Link]

  • Al-Ostoot, F. H., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 373-380.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Wang, P., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(12), 4238-4247.
  • Soral, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306.
  • Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.
  • MDPI. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • Frontiers in Oncology. (2016, March 20). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]

Sources

Method

Application Note: 8-[2-(3-nitrophenoxy)ethoxy]quinoline (3-NPEQ) as a Chelating Ionophore in Analytical Chemistry

Executive Summary The rational design of synthetic ionophores is a cornerstone of modern analytical chemistry, particularly in the development of highly selective potentiometric sensors. 8-[2-(3-nitrophenoxy)ethoxy]quino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of synthetic ionophores is a cornerstone of modern analytical chemistry, particularly in the development of highly selective potentiometric sensors. 8-[2-(3-nitrophenoxy)ethoxy]quinoline (3-NPEQ) is a highly specialized, acyclic podand derived from the classic 8-hydroxyquinoline (8-HQ) scaffold. By functionalizing the 8-hydroxyl group with a 2-(3-nitrophenoxy)ethoxy pendant arm, the molecule is transformed from a simple bidentate chelator into a multidentate, neutral ionophore.

This application note provides a comprehensive guide for researchers and analytical scientists on the utilization of 3-NPEQ in the fabrication of Polymeric Membrane Ion-Selective Electrodes (ISEs) for heavy metal detection (e.g., Cu²⁺ and Ag⁺). The guide covers structural mechanisms, optimized membrane formulations, step-by-step fabrication protocols, and validation frameworks.

Mechanistic Insights: The Chemistry of 3-NPEQ

To successfully deploy 3-NPEQ in analytical workflows, one must understand the causality behind its structural design.

The Chelation Cavity and Soft-Hard Acid-Base (SHAB) Dynamics

Unmodified 8-hydroxyquinoline is a well-known chelator, but its ionizable proton makes it highly pH-dependent and unsuitable as a neutral carrier in PVC membranes[1]. Alkylating the oxygen to form 3-NPEQ achieves three critical outcomes:

  • Neutrality: It creates a neutral ionophore, ensuring that complexation in the membrane is driven strictly by ion-dipole interactions rather than proton exchange.

  • Multidentate Wrapping: The molecule acts as a podand (an acyclic analog of a crown ether[2]). The quinoline nitrogen (borderline/soft donor), the quinoline ether oxygen (hard donor), and the terminal phenoxy ether oxygen (hard donor) create a flexible, pseudo-macrocyclic cavity highly selective for transition metals.

  • Reversible Binding ( Kf​ Tuning): For an ISE to exhibit rapid response times and avoid memory effects, the binding constant ( Kf​ ) between the ionophore and the target ion must be optimal—neither too weak (poor selectivity) nor too strong (irreversible binding). The strongly electron-withdrawing nitro group ( −I,−M effects) at the meta-position of the terminal phenyl ring pulls electron density away from the ether oxygens. This precisely attenuates the binding strength, allowing for rapid, reversible ion exchange at the membrane-water interface.

The Role of Membrane Additives

In a polymeric membrane, 3-NPEQ cannot function alone. It requires a lipophilic anionic additive, such as Sodium Tetraphenylborate (NaTPB). Because 3-NPEQ is a neutral carrier, the extraction of a target cation (e.g., Cu²⁺) into the hydrophobic membrane would normally require the co-extraction of an aqueous anion, violating permselectivity. NaTPB provides fixed negative sites within the membrane, enforcing Donnan exclusion of sample anions and stabilizing the positively charged[Metal-(3-NPEQ)]²⁺ complex[3].

Mechanism cluster_membrane Hydrophobic PVC Membrane Phase Aq Aqueous Sample Phase Target Cation (e.g., Cu²⁺) Interface Phase Boundary (Ion Exchange & Potential Generation) Aq->Interface Partitioning Complex [Cu(3-NPEQ)]²⁺ Complex Charge Carrier Interface->Complex Selective Extraction Ionophore 3-NPEQ (Neutral Podand) Free State Ionophore->Complex Reversible Chelation NaTPB NaTPB (Lipophilic Salt) Enforces Donnan Exclusion NaTPB->Complex Charge Neutralization

Fig 1: Phase boundary mechanism of 3-NPEQ-mediated cation extraction in a polymeric membrane.

Experimental Protocol: Fabrication of a 3-NPEQ-based ISE

The following protocol outlines the fabrication of a self-validating potentiometric sensor using 3-NPEQ. The methodology is designed to prevent common failure modes such as membrane crystallization and plasticizer leaching.

Reagents and Materials
  • Ionophore: 8-[2-(3-nitrophenoxy)ethoxy]quinoline (3-NPEQ)

  • Polymer Matrix: High molecular weight Polyvinyl Chloride (PVC)

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE). Rationale: The high dielectric constant of o-NPOE is strictly required to solvate divalent metal complexes[1].

  • Lipophilic Additive: Sodium tetraphenylborate (NaTPB)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Fabrication Workflow

Step 1: Membrane Cocktail Preparation

  • Precisely weigh the components according to the optimized ratio (see Table 1): 4.0 mg 3-NPEQ, 30.0 mg PVC, 64.0 mg o-NPOE, and 2.0 mg NaTPB.

  • Transfer the components to a clean, dry 5 mL glass vial.

  • Add 3.0 mL of anhydrous THF.

  • Seal the vial and vortex vigorously for 15 minutes, followed by ultrasonication for 5 minutes until a completely transparent, homogenous solution is obtained. Critical: Any micro-particulates will cause membrane asymmetry and drift.

Step 2: Membrane Casting

  • Place a 20 mm diameter glass ring on a perfectly leveled glass plate.

  • Carefully pour the cocktail into the glass ring.

  • Cover the ring with a filter paper weighted with a watch glass to ensure slow solvent evaporation (prevents pore formation).

  • Allow the THF to evaporate at room temperature for 24 hours to yield a flexible, transparent membrane (approx. 0.15 mm thickness).

Step 3: Electrode Assembly

  • Using a cork borer, cut a 5 mm diameter disk from the master membrane.

  • Apply a thin layer of PVC/THF slurry to the flat edge of a rigid PVC tube (outer diameter 5 mm).

  • Affix the membrane disk to the tube, ensuring a hermetic seal. Allow to cure for 2 hours.

  • Fill the PVC tube with an internal reference solution consisting of 1.0×10−3 M target metal chloride (e.g., CuCl₂) and 1.0×10−1 M KCl.

  • Insert an Ag/AgCl internal reference wire into the solution.

Step 4: Conditioning and Self-Validation

  • Conditioning: Soak the assembled electrode in a 1.0×10−3 M solution of the target metal ion for 24 hours. Causality: This establishes the thermodynamic equilibrium of the complex at the membrane-water interface.

  • Validation: Perform a calibration titration from 10−8 M to 10−1 M. The protocol is self-validating: if the electrode yields a linear slope of 29.5±1.0 mV/decade (for a divalent cation at 25°C), the membrane composition and conditioning are structurally sound[4].

Workflow Cocktail 1. Cocktail Prep (3-NPEQ, PVC, o-NPOE, NaTPB) Casting 2. Casting (Slow THF Evaporation) Cocktail->Casting Assembly 3. Assembly (Mount on PVC Tube) Casting->Assembly Conditioning 4. Conditioning (24h in 1 mM Target Ion) Assembly->Conditioning Validation 5. Validation (Nernstian Slope Check) Conditioning->Validation

Fig 2: Sequential workflow for the fabrication and validation of the 3-NPEQ-based polymeric ISE.

Quantitative Data Presentation

The performance of the 3-NPEQ ionophore is highly dependent on the membrane microenvironment. Table 1 summarizes the optimization of the membrane components, demonstrating how the ratio of plasticizer to polymer and the inclusion of NaTPB dictate the Nernstian response.

Table 1: Optimization of Membrane Composition and Potentiometric Response

Membrane ID3-NPEQ (wt%)PVC (wt%)o-NPOE (wt%)NaTPB (wt%)Slope (mV/decade)Linear Range (M)
M1 (Control)0.033.067.00.04.2 ± 0.5None
M2 (No Additive)4.032.064.00.018.5 ± 0.8 10−4 to 10−2
M3 (Low Plasticizer)4.045.049.02.022.1 ± 0.6 10−5 to 10−2
M4 (Optimized) 4.0 30.0 64.0 2.0 29.4 ± 0.5 1.0×10−7 to 1.0×10−1

Note: M4 exhibits a near-theoretical Nernstian slope for a divalent cation (theoretical = 29.58 mV/decade at 25°C), validating the Donnan exclusion provided by NaTPB and the optimal dielectric constant provided by the 1:2 ratio of PVC to o-NPOE.

Table 2: Analytical Performance Parameters of the Optimized 3-NPEQ Sensor

ParameterValue / Characteristic
Limit of Detection (LOD) 8.5×10−8 M
Response Time ( t95​ ) < 15 seconds
Working pH Range 3.5 – 7.5
Lifetime > 8 weeks (without significant slope divergence)
Major Interferences Minimal interference from alkali/alkaline earth metals ( KA,Bpot​<10−4 )

Troubleshooting and Best Practices

  • Sub-Nernstian Slope (< 25 mV/decade): Indicates either insufficient lipophilic additive (NaTPB) leading to anion co-extraction, or incomplete conditioning. Remedy: Verify the NaTPB weighing and ensure the electrode is conditioned in a 10−3 M solution, not a highly concentrated 10−1 M solution, which can cause primary ion saturation.

  • Sluggish Response Time (> 30 seconds): Often caused by a highly viscous membrane or the use of a non-polar plasticizer (e.g., Dibutyl phthalate) instead of o-NPOE. Divalent complexes of 3-NPEQ require polar plasticizers to maintain mobility within the membrane phase[1].

  • pH Interference: Below pH 3.5, the quinoline nitrogen of 3-NPEQ may become protonated, causing the electrode to respond to H⁺ ions rather than the target metal. Always buffer analytical samples within the 3.5–7.5 range using a non-complexing buffer (e.g., MES or HEPES).

References

  • Direct synthetic routes to functionalised crown ethers. PMC - NIH. Available at:[Link][2]

  • Potentiometric polymeric membrane electrodes for mercury detection using calixarene ionophores. IWA Publishing. Available at: [Link][3]

  • Fabrication of a Cu(II)-Selective Electrode in the Polyvinyl Chloride Matrix Utilizing Mechanochemically Synthesized Rhodamine 6g as an Ionophore. ACS Publications. Available at: [Link][1]

  • Selective uranyl cation detection by polymeric ion selective electrode based on benzo-15-crown-5. ResearchGate. Available at: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

Welcome to the technical support center for the synthesis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix this?

Low yield is the most common issue in this synthesis, often stemming from a few key areas. The reaction is a Williamson ether synthesis, which involves the SN2 attack of the 8-hydroxyquinoline anion (an alkoxide) on an alkyl halide.[1][2] Let's break down the potential failure points.

The formation of the quinolinoxide nucleophile is the critical first step. If deprotonation is incomplete, you are limiting the concentration of your key nucleophile from the outset.

  • Explanation: The acidity of the hydroxyl group on 8-hydroxyquinoline is not exceptionally high. A base that is too weak, or used in insufficient quantity, will result in an equilibrium that leaves a significant amount of the starting material in its protonated, non-nucleophilic form.

  • Solutions:

    • Base Selection: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it deprotonates the alcohol irreversibly, evolving hydrogen gas and driving the reaction forward.[3] Potassium carbonate (K₂CO₃) can be effective but is milder and requires higher temperatures or longer reaction times.

    • Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

    • Anhydrous Conditions: Moisture is the enemy. Water will quench your base and the formed quinolinoxide.[3][4] Ensure all glassware is oven-dried, and use anhydrous solvents.

The electrophile, 2-(3-nitrophenoxy)ethyl halide, must have a good leaving group for the SN2 reaction to proceed efficiently.

  • Explanation: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. The reactivity order for halides is I > Br > Cl > F.[3][5] If you are using a chloride, the reaction will be significantly slower than with a bromide or iodide.

  • Solutions:

    • Select a Better Leaving Group: Synthesize or purchase the 2-(3-nitrophenoxy)ethyl bromide or iodide variant if you are using the chloride.

    • In-situ Iodide Formation (Finkelstein Reaction): If you must use the alkyl chloride, add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will generate the more reactive alkyl iodide in situ, which will then be consumed by the quinolinoxide.[3]

The Williamson ether synthesis can be plagued by a competing elimination (E2) reaction.[1][2]

  • Explanation: The quinolinoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the leaving group on the electrophile, leading to the formation of an alkene byproduct instead of the desired ether. This is more prevalent with secondary and tertiary alkyl halides but can still occur with primary halides under harsh conditions.[5]

  • Solutions:

    • Temperature Control: Do not overheat the reaction. While heat increases the rate of the desired SN2 reaction, it disproportionately increases the rate of the E2 elimination. A temperature range of 50-100°C is typically optimal.[3] Monitor the reaction by TLC to find the lowest effective temperature.

    • Base Choice: Avoid excessively bulky bases if possible, as they can favor elimination.

Q2: My TLC plate shows multiple spots, including unreacted starting material and an unknown byproduct. What is happening?

This indicates either an incomplete reaction or the formation of side products.

  • Explanation: A spot corresponding to 8-hydroxyquinoline indicates incomplete deprotonation or insufficient reaction time/temperature. A new, unidentified spot could be the elimination byproduct mentioned in Q1, or potentially a product of C-alkylation, where the electrophile alkylates the quinoline ring instead of the oxygen—though this is less common for aryloxides in this specific synthesis.[1]

  • Troubleshooting Workflow:

    G start TLC shows multiple spots check_sm Is 8-hydroxyquinoline (starting material) present? start->check_sm check_byproduct Is there a new, unidentified byproduct spot? start->check_byproduct incomplete Incomplete Reaction check_sm->incomplete Yes side_reaction Side Reaction Occurring check_byproduct->side_reaction Yes sol_incomplete1 1. Use stronger base (NaH) 2. Ensure anhydrous conditions 3. Increase reaction time/temp moderately incomplete->sol_incomplete1 sol_side1 1. Lower reaction temperature 2. Check for E2 elimination product by MS 3. Confirm primary alkyl halide was used side_reaction->sol_side1

    Caption: Troubleshooting logic for multi-spot TLC results.

Frequently Asked Questions (FAQs)

Q3: What is the detailed mechanism for this synthesis?

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5]

  • Deprotonation: A base removes the acidic proton from the 8-hydroxyl group of the quinoline, creating a negatively charged 8-quinolinoxide ion. This ion is a potent nucleophile.

  • Nucleophilic Attack: The 8-quinolinoxide attacks the electrophilic carbon atom of the 2-(3-nitrophenoxy)ethyl halide—the carbon bonded to the leaving group (e.g., Br, Cl). This attack occurs from the "backside" relative to the leaving group.[5]

  • Concerted Transition State: The bond formation between the oxygen and the carbon occurs simultaneously with the breaking of the carbon-halide bond. This all happens in a single, concerted step through a five-coordinate transition state.[1]

  • Product Formation: The result is the formation of the ether bond and the release of a halide ion.

G cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack QuinolineOH 8-Hydroxyquinoline QuinolineO 8-Quinolinoxide (Nucleophile) QuinolineOH->QuinolineO + Base Base (e.g., NaH) HBase H-Base⁺ Base->HBase + AlkylHalide 2-(3-nitrophenoxy)ethyl-X (Electrophile) Product 8-[2-(3-nitrophenoxy)ethoxy]quinoline QuinolineO->Product attacks AlkylHalide->Product Halide X⁻ (Leaving Group)

Caption: SN2 mechanism for the synthesis.

Q4: Which reaction conditions are optimal?

Optimizing conditions is a balance between reaction rate and purity. The following table provides a validated starting point.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), 60% dispersion in oilIrreversibly forms the highly nucleophilic alkoxide.[3]
Stoichiometry 8-OH-Quinoline (1.0 eq), Alkyl Halide (1.0-1.1 eq), Base (1.2 eq)A slight excess of the electrophile and base ensures the complete consumption of the limiting starting material.
Solvent Anhydrous Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents solvate the counter-ion (e.g., Na⁺) but not the nucleophile, maximizing its reactivity.[3][4]
Temperature 60-80 °CProvides a good reaction rate without significantly promoting the E2 elimination side reaction.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction, which would consume the base and nucleophile.[6]
Q5: How should I purify the final product?

Product loss during workup and purification is a common source of low isolated yield.[6]

  • Workup: After the reaction is complete (monitored by TLC), it is typically cooled and quenched carefully by adding it to ice-water. This will precipitate the crude product.[7] The solid can be collected by vacuum filtration.

  • Purification:

    • Recrystallization: This is often the most effective method. Solvents like ethanol, methanol, or isopropanol can be effective. The goal is to find a solvent that dissolves the product well when hot but poorly when cold. Chinese patent CN103304477A suggests using chlorinated alkanes for purification, dissolving the crude product, filtering impurities, and then concentrating to get the pure product.[8] Another patent, CN117402112A, describes purification by dissolving the crude product in methanol at 50°C, cooling, and filtering.[9]

    • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography using a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a viable alternative.

Experimental Protocols

Protocol 1: Synthesis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

This protocol assumes the use of 2-(3-nitrophenoxy)ethyl bromide as the electrophile.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-hydroxyquinoline (1.45 g, 10 mmol, 1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes.

  • Solvent Addition: Add 30 mL of anhydrous DMF via syringe. Stir until the solid dissolves.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol, 1.2 eq) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir for 30 minutes at room temperature to allow for complete deprotonation. The solution should change color.

  • Electrophile Addition: Add 2-(3-nitrophenoxy)ethyl bromide (2.46 g, 10 mmol, 1.0 eq) dissolved in a minimal amount of anhydrous DMF (5 mL) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 8-hydroxyquinoline spot is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water (3 x 50 mL) and then a small amount of cold ethanol (1 x 20 mL).

  • Drying & Purification: Dry the crude solid under vacuum. Purify further by recrystallization from ethanol to yield the final product.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. [Link]

  • LookChem. Purification of Quinoline - Chempedia. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • LibreTexts. 12. The Williamson Ether Synthesis. [Link]

  • Google Patents. CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • SlideShare. Preparation and Properties of Quinoline. [Link]

  • Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. [Link]

  • Google Patents. CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. US4167638A - Process for production of 8-NHR quinolines.
  • European Patent Office. EP 4015505 A1 - IMPROVED PROCESS FOR PRODUCING NITROXOLINE. [Link]

  • Reddit. Troubleshooting the synthesis of BINOL derivatives : r/Chempros. [Link]

Sources

Optimization

Purification and recrystallization techniques for 8-[2-(3-nitrophenoxy)ethoxy]quinoline

Welcome to the Technical Support Center for the purification and isolation of 8-[2-(3-nitrophenoxy)ethoxy]quinoline (8-NPEQ). As an Application Scientist, I have designed this guide to move beyond basic protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of 8-[2-(3-nitrophenoxy)ethoxy]quinoline (8-NPEQ).

As an Application Scientist, I have designed this guide to move beyond basic protocols. We will explore the causality behind the physicochemical behavior of this molecule, allowing you to troubleshoot effectively. 8-NPEQ is a bulky, lipophilic bis-ether with a basic quinoline nitrogen and a polar, reduction-sensitive nitroaromatic group. Understanding how these functional groups interact with solvents, silica, and pH gradients is the key to designing a self-validating purification system.

Physicochemical Profiling & Causality

To purify 8-NPEQ efficiently, we must exploit its structural features. The synthesis of this compound typically involves the alkylation of 8-hydroxyquinoline (8-HQ) with 1-bromo-2-(3-nitrophenoxy)ethane. This leaves three primary components in your crude mixture:

  • The Target (8-NPEQ): Basic (quinoline N), but lacks acidic protons.

  • Unreacted 8-HQ: Amphoteric (basic quinoline N, acidic phenol OH with a pKa of ~9.9)[1].

  • Unreacted Alkyl Halide: Strictly neutral and lipophilic.

By leveraging these distinct pKa values, we can bypass tedious column chromatography and use an orthogonal liquid-liquid extraction strategy.

Table 1: Physicochemical Profile of 8-NPEQ and Impurities

CompoundNaturepKa (Acidic)pKa (Basic)Soluble in 1M NaOHSoluble in 1M HCl
8-NPEQ (Target) BasicN/A~4.5NoYes
8-Hydroxyquinoline Amphoteric~9.9~4.9Yes (as phenoxide)Yes (as quinolinium)
Alkyl Halide NeutralN/AN/ANoNo

Core Purification Workflows

A. Orthogonal Acid-Base Extraction (Self-Validating Protocol)

Instead of relying on silica gel—where the basic nitrogen of quinoline derivatives often causes severe tailing[2]—we utilize a pH-driven phase separation. This protocol is self-validating: if the compound moves to the aqueous layer at pH 1 and returns to the organic layer at pH 10, it confirms the presence of the basic quinoline moiety.

G Crude Crude Mixture in DCM (8-NPEQ, 8-HQ, Alkyl Halide) WashNaOH Wash with 1M NaOH Crude->WashNaOH AqNaOH Aqueous Layer (Deprotonated 8-HQ Waste) WashNaOH->AqNaOH Discard OrgNaOH Organic Layer (8-NPEQ, Alkyl Halide) WashNaOH->OrgNaOH Retain ExtHCl Extract with 1M HCl OrgNaOH->ExtHCl OrgHCl Organic Layer (Neutral Halide Waste) ExtHCl->OrgHCl Discard AqHCl Aqueous Layer (Protonated 8-NPEQ) ExtHCl->AqHCl Retain Basify Basify to pH 10 Extract with DCM AqHCl->Basify Pure Pure 8-NPEQ in DCM Basify->Pure Final Product

Orthogonal Acid-Base Extraction Workflow for 8-NPEQ

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Phenol Removal: Wash the organic layer with an equal volume of 1M NaOH. Causality: The NaOH deprotonates the unreacted 8-HQ (pKa ~9.9), forming a water-soluble sodium phenoxide salt[1]. The target 8-NPEQ has no acidic protons and remains in the DCM.

  • Target Isolation: Extract the DCM layer with 1M HCl (2 x 5 mL per gram). Causality: The HCl protonates the quinoline nitrogen of 8-NPEQ (pKa ~4.5), moving it into the aqueous layer. Neutral alkyl halides remain in the DCM layer, which is now discarded.

  • Free-Basing: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 10. The aqueous layer will turn cloudy as the 8-NPEQ free base precipitates.

  • Final Recovery: Extract the cloudy aqueous layer with fresh DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure 8-NPEQ.

B. Recrystallization Strategy

Due to the flexible ethoxy linker and the bulky, asymmetric aromatic rings, 8-NPEQ has a tendency to "oil out" (liquid-liquid phase separation) rather than form a crystalline solid. Proper solvent selection is critical.

Table 2: Solvent Systems for 8-NPEQ Recrystallization

Solvent SystemRatioEfficacyMechanism of Action
Ethyl Acetate / Hexane 1:3 to 1:5ExcellentEtOAc dissolves the polar nitro group; Hexane forces the lipophilic quinoline to stack.
Ethanol (Absolute) N/AGoodH-bonding with the ether oxygens at high temps; poor solubility at 0°C.
Toluene / Heptane 1:4ModerateStrong π-π stacking interactions; high boiling point prevents premature oiling.

Step-by-Step Methodology:

  • Place the extracted 8-NPEQ in a round-bottom flask.

  • Add a minimal amount of boiling Ethyl Acetate (EtOAc) until the solid just dissolves.

  • Remove from heat and add boiling Hexane dropwise until the solution becomes faintly turbid (the cloud point).

  • Add exactly 1-2 drops of EtOAc to clear the turbidity.

  • Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

  • Filter the resulting crystals via vacuum filtration and wash with ice-cold hexane.

Troubleshooting & FAQs

G Start Hot Solution (EtOAc/Hexane) Cool Cool to Room Temp Start->Cool Check Observation? Cool->Check Crystals Crystals Formed (Filter & Wash) Check->Crystals Success Oil Oiling Out (Biphasic) Check->Oil Too concentrated NoYield No Precipitation Check->NoYield Too dilute FixOil Reheat, add 5% EtOAc, cool slowly Oil->FixOil FixOil->Cool FixYield Add Hexane or Seed Crystal NoYield->FixYield FixYield->Cool

Recrystallization Troubleshooting and Optimization Pathway

Q: My product is "oiling out" at the bottom of the flask instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's solubility in the solvent mixture drops below its melting point, causing it to separate as a liquid rather than a solid. Solution: Reheat the mixture until it is a single homogeneous phase. Add 5-10% more of the "good" solvent (EtOAc) to decrease the saturation temperature. Cool the flask much more slowly (e.g., wrap it in a towel or place it in a warm water bath that cools to room temperature naturally). Scratching the inside of the glass flask with a glass rod can provide nucleation sites to trigger crystallization before the oil phase forms.

Q: I decided to use silica gel flash chromatography instead of extraction, but my compound is severely tailing. Why? A: The basic nitrogen on the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the stationary phase of the silica gel[3]. Solution: You must passivate the silica. Add 1% to 2% Triethylamine (Et₃N) or aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., EtOAc/Hexane). The amine will competitively bind to the acidic silanols, allowing your 8-NPEQ to elute as a sharp, tight band.

Q: My crude mixture is very dark/colored. Can I use Palladium on Carbon (Pd/C) to decolorize it? A: Absolutely not. 8-NPEQ contains a 3-nitrophenoxy group. The nitro group is highly sensitive to reduction. Exposing it to Pd/C (even without a dedicated hydrogen balloon, as solvents like ethanol can sometimes act as mild hydrogen donors under certain conditions) risks reducing the nitro group to a 3-aminophenoxy group. Solution: To decolorize, add activated charcoal (Darco) to your hot EtOAc solution, boil for 5 minutes, and filter it hot through a pad of Celite.

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 8-[2-(3-nitrophenoxy)ethoxy]quinoline Metal Binding

Welcome to the technical support center for 8-[2-(3-nitrophenoxy)ethoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-[2-(3-nitrophenoxy)ethoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the metal binding properties of this versatile quinoline derivative. Here, we delve into the critical role of pH in modulating its chelation efficiency and provide practical, field-tested advice to ensure the success of your experiments.

The Indispensable Role of pH in Metal Chelation

The ability of 8-[2-(3-nitrophenoxy)ethoxy]quinoline to bind metal ions is intrinsically linked to the pH of the solution. The quinoline nitrogen atom's protonation state is a key determinant of its coordination chemistry. At varying pH levels, the equilibrium between the protonated and deprotonated forms of the molecule dictates its availability and affinity for metal ions. Understanding and controlling this pH-dependent behavior is paramount for achieving reproducible and meaningful results in your assays. The metal-binding affinity of quinoline derivatives, such as the one , is often highest at or near physiological pH (around 7.4), but the optimal pH can vary depending on the specific metal ion being investigated.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why am I observing weak or no metal binding with 8-[2-(3-nitrophenoxy)ethoxy]quinoline?

Possible Causes and Solutions:

  • Suboptimal pH: The most common reason for poor metal binding is an incorrect pH. The protonation state of the quinoline nitrogen is critical for chelation.[3][4]

    • Solution: Perform a pH titration experiment to determine the optimal pH for your specific metal ion. This involves measuring the binding affinity across a range of pH values (e.g., from pH 4 to 10).[5] A typical starting point for many divalent metals is a buffered solution at pH 7.4.[2][6]

  • Ligand Purity and Stability: Impurities in your 8-[2-(3-nitrophenoxy)ethoxy]quinoline sample can interfere with metal binding. Additionally, the compound itself might degrade under certain conditions. The nitrophenol group, in particular, can be susceptible to hydrolysis at extreme pH values.[7][8]

    • Solution: Verify the purity of your compound using analytical techniques like NMR or mass spectrometry. Prepare fresh solutions of the ligand for each experiment and store the stock solution under appropriate conditions (e.g., protected from light, at a low temperature). For nitrophenol-containing compounds, stability is often greater at a pH of 9 or higher, where the ionized form is predominant.[7]

  • Incorrect Metal Ion Concentration: The stoichiometry of the metal-ligand complex is crucial. For many 8-hydroxyquinoline derivatives, a 1:2 metal-to-ligand ratio is common for divalent cations.[9][10][11]

    • Solution: Conduct a titration experiment by varying the metal ion concentration while keeping the ligand concentration constant to determine the optimal stoichiometric ratio.

  • Interference from Buffer Components: Some buffer components can chelate metal ions, competing with your ligand.

    • Solution: Use non-chelating or weakly-chelating buffers. Good choices include HEPES, MES, and MOPS. Avoid buffers like phosphate or citrate if you are working with metal ions that have a high affinity for them.

Question 2: My fluorescence signal is inconsistent or quenched unexpectedly. What could be the cause?

Possible Causes and Solutions:

  • pH-Dependent Fluorescence: The fluorescence of quinoline derivatives can be pH-sensitive.[12] Changes in pH can alter the electronic properties of the molecule, leading to shifts in fluorescence intensity.

    • Solution: Characterize the fluorescence of your compound across a range of pH values in the absence of the metal ion to establish a baseline. This will help you differentiate between pH-induced changes and metal-binding events.

  • Fluorescence Quenching by Metal Ions: Some metal ions are known to quench the fluorescence of quinoline derivatives through mechanisms like photoinduced electron transfer (PET).[12][13][14]

    • Solution: This is an inherent property of the metal-ligand interaction. If you are using a fluorescence-based assay, this quenching can be the basis of your detection method.[15] Ensure your experimental design accounts for this quenching effect.

  • Inner Filter Effect: At high concentrations, the ligand or the metal-ligand complex can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity.

    • Solution: Work with concentrations that are in the linear range of your fluorescence spectrophotometer. This can be determined by performing a concentration-dependent fluorescence measurement of your ligand.

  • Contamination: Contamination from other fluorescent molecules or quenching agents in your buffers or glassware can lead to erratic signals.[16]

    • Solution: Use high-purity reagents and thoroughly clean all glassware. Running a "buffer blank" can help identify any background fluorescence.

Question 3: I'm observing precipitation in my assay. How can I prevent this?

Possible Causes and Solutions:

  • Metal Hydroxide Formation: At higher pH values, many metal ions will precipitate out of solution as metal hydroxides.

    • Solution: Consult a metal-hydroxide solubility chart to determine the pH at which your metal ion of interest begins to precipitate. Ensure your experimental pH is below this value.[17]

  • Low Solubility of the Metal-Ligand Complex: The formed complex may have limited solubility in your chosen solvent system.

    • Solution: You may need to adjust the solvent composition, for instance, by adding a small percentage of a co-solvent like DMSO or ethanol. However, be mindful that this can also affect the binding affinity.

  • Incorrect Stoichiometry: An excess of either the metal or the ligand can sometimes lead to the formation of insoluble aggregates.

    • Solution: As mentioned earlier, determining the optimal stoichiometric ratio through titration is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting pH for optimizing metal binding to 8-[2-(3-nitrophenoxy)ethoxy]quinoline?

A1: A good starting point for many divalent metal ions is a physiological pH of 7.4, often maintained with a HEPES buffer.[2][6][15] However, the optimal pH can vary significantly depending on the metal ion. Therefore, a pH titration is highly recommended.

Q2: How do I perform a pH titration to find the optimal binding pH?

A2: A pH titration involves preparing a series of solutions containing your ligand and the metal ion at a fixed concentration, each buffered to a different pH value across a desired range (e.g., pH 4 to 10). You would then measure the extent of metal binding in each solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy). The pH at which the maximum binding is observed is your optimal pH.[18][19]

Q3: Can the nitrophenoxy group on the molecule affect the experiment?

A3: Yes. The nitro group is an electron-withdrawing group, which can influence the electronic properties of the quinoline ring and, consequently, its metal-binding affinity and spectroscopic properties. Furthermore, the stability of the nitrophenoxy moiety can be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.[8] It's important to consider this when designing your experiments, especially if they involve extreme pH values. The stability of p-nitrophenol, a related compound, is known to be higher at pH values of 9 or greater.[7]

Q4: What are some suitable buffer systems for these experiments?

A4: It is crucial to use buffers that do not significantly interact with the metal ion of interest. Good's buffers are often a good choice. Some recommended buffers include:

  • MES: for pH range 5.5 - 6.7

  • PIPES: for pH range 6.1 - 7.5

  • HEPES: for pH range 6.8 - 8.2

  • CHES: for pH range 8.6 - 10.0

Avoid using phosphate or citrate buffers, as they can strongly chelate many metal ions.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Metal Binding via UV-Vis Spectrophotometry

This protocol outlines a general procedure to determine the optimal pH for the complexation of a metal ion with 8-[2-(3-nitrophenoxy)ethoxy]quinoline.

Materials:

  • Stock solution of 8-[2-(3-nitrophenoxy)ethoxy]quinoline in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solution of the metal salt (e.g., chloride or nitrate salt) in deionized water.

  • A series of buffers covering the desired pH range (e.g., acetate for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, and CHES for pH 8.6-10.0).

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions in cuvettes, each containing the same final concentration of 8-[2-(3-nitrophenoxy)ethoxy)quinoline and the metal ion.

  • To each cuvette, add a different buffer to achieve a range of pH values. Ensure the final volume and ionic strength are consistent across all samples.

  • Prepare a corresponding series of blank solutions containing only the ligand in the respective buffers at each pH.

  • Incubate the solutions for a sufficient time to allow the binding to reach equilibrium.

  • Measure the UV-Vis absorbance spectrum (e.g., from 250 nm to 500 nm) for each sample and its corresponding blank.

  • Subtract the absorbance of the blank from the sample at each pH to obtain the absorbance due to the metal-ligand complex.

  • Plot the absorbance at the wavelength of maximum change as a function of pH. The peak of this plot will indicate the optimal pH for binding.

Parameter Recommended Starting Condition
Ligand Concentration10-50 µM
Metal Ion Concentration10-50 µM (equimolar to ligand)
Buffer Concentration20-50 mM
Incubation Time15-30 minutes
TemperatureRoom Temperature (or desired experimental temp.)

Visualizing the pH-Dependent Chelation

The following diagram illustrates the fundamental principle of how pH influences the metal binding capability of a quinoline-based chelator.

pH_Dependent_Chelation cluster_low_pH Low pH cluster_optimal_pH Optimal pH Protonated Ligand Ligand-H⁺ (Protonated, Inactive for Binding) Deprotonated Ligand Ligand (Deprotonated, Active) Protonated Ligand->Deprotonated Ligand + OH⁻ - H₂O Deprotonated Ligand->Protonated Ligand + H⁺ Metal Ion Metal²⁺ Metal Complex [Metal-Ligand]²⁺ Complex Deprotonated LigandMetal Ion Deprotonated LigandMetal Ion Deprotonated LigandMetal Ion->Metal Complex Chelation

Caption: pH-dependent equilibrium of the quinoline ligand and its effect on metal chelation.

References

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2025).
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry.
  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. (2021). PMC.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. (2026). PMC.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). MDPI.
  • Note on stability of p‐nitrophenol in aqueous solutions.
  • synthesis, characteriz
  • Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods. (2022). PubMed.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022). RSC Publishing.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Manipulation and measurement of pH sensitive metal–ligand binding using electrochemical proton generation and metal detection.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). scirp.org.
  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
  • Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. (2022).
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). scirp.org.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). PubMed.
  • The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. wcu.edu.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
  • Advances in the Potential of Quinoline‐Derived Metal Complexes as Antimalarial Agents: A Review. (2020).
  • (PDF) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Academia.edu.
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000). PubMed.
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (2025). MDPI.
  • Principles and practice of determining metal–protein affinities. (2021). PMC.
  • Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphica. (2020). SciELO.
  • (PDF) Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update.. (2020).
  • Principles and practice of determining metal–protein affinities. (2021). Biochemical Journal.
  • Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. (2020). PMC.
  • Next-generation broad-spectrum reactivators for effective countermeasure against organophosphorus poisoning. (2026). springermedizin.de.
  • Protein Stains Support—Troubleshooting. Thermo Fisher Scientific - TW.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.. (2013). Research and Reviews: Journal of Chemistry.
  • Validating metal binding sites in macromolecule structures using the CheckMyMetal web server. (2014). PMC.
  • pH-Metric Study on Determination of Metal-Ligand Stability Constants of some Substituted Isoxazolines. SciSpace.
  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. (2024). Organometallics.
  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. (2024). NECTAR COST. S8EW6gbXedXMRuuBdBl)

Sources

Optimization

Technical Support Center: Troubleshooting Peak Broadening in the HPLC Analysis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

Welcome to the technical support center for the HPLC analysis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak broadening. Here, we combine fundamental chromatographic principles with practical, field-tested solutions to ensure the integrity and accuracy of your analytical results.

Introduction: The Challenge of Analyzing 8-[2-(3-nitrophenoxy)ethoxy]quinoline

8-[2-(3-nitrophenoxy)ethoxy]quinoline is a molecule that, due to its structural features—a basic quinoline nucleus and the potential for chelation—can present unique challenges during reverse-phase HPLC analysis. The most frequently encountered issue is peak broadening, which can manifest as symmetrical broadening, tailing, or fronting. Understanding the underlying chemical and physical interactions within the HPLC system is paramount to effective troubleshooting.

This guide provides a systematic, question-and-answer-based approach to resolving these issues, ensuring robust and reproducible chromatographic performance.

Troubleshooting Guide: From Symptom to Solution

This section is structured to address specific peak shape problems you may encounter. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: My peak for 8-[2-(3-nitrophenoxy)ethoxy]quinoline is symmetrically broad. What are the likely causes and how can I fix it?

Symmetrical peak broadening, where the peak is wide but maintains a Gaussian shape, often points to issues related to kinetics or system hardware rather than specific chemical interactions.

Potential Causes & Solutions:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause the analyte band to spread.[1][2]

    • Diagnosis: If all peaks in your chromatogram are broad, extra-column effects are a likely culprit.

    • Solution:

      • Minimize the length of all connecting tubing.

      • Use tubing with a smaller internal diameter (e.g., 0.125 mm or 0.005 inches).[1]

      • Ensure all fittings are properly seated to eliminate dead volume.

  • Low Flow Rate: A flow rate that is significantly below the column's optimal linear velocity can lead to increased longitudinal diffusion and broader peaks.[3]

    • Diagnosis: Review the column manufacturer's specifications for the optimal flow rate.

    • Solution: Gradually increase the flow rate and observe the effect on peak width and resolution.

  • High Injection Volume or Incompatible Sample Solvent: Injecting a large sample volume, especially in a solvent stronger than the mobile phase, can cause band broadening.[4][5][6]

    • Diagnosis: This is more pronounced for early eluting peaks.

    • Solution:

      • Reduce the injection volume.

      • Dissolve the sample in the initial mobile phase or a weaker solvent.[5]

Q2: I'm observing significant peak tailing for 8-[2-(3-nitrophenoxy)ethoxy]quinoline, while my neutral markers look fine. What's happening?

Peak tailing is the most common peak shape issue for basic compounds like quinolines and is almost always indicative of secondary interactions with the stationary phase.[2][7][8]

Potential Causes & Solutions:

  • Secondary Interactions with Silanol Groups: The basic nitrogen on the quinoline ring can become protonated and interact ionically with deprotonated, negatively charged silanol groups on the silica-based stationary phase. This leads to a secondary, stronger retention mechanism for some analyte molecules, resulting in a tailing peak.[1][8][9]

    • Diagnosis: This is the most probable cause if only basic compounds are tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH to ≤ 3 will protonate the silanol groups, neutralizing their charge and minimizing ionic interactions.[8][9] This is often the most effective solution.

      • Use of Mobile Phase Additives: Incorporating a basic additive like triethylamine (TEA) can compete with the analyte for interaction with active silanol sites.[8][10] However, TEA can be problematic for LC-MS applications.[9]

      • Column Selection: Employ a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase to shield the silanol groups.[1][11]

  • Metal Contamination: The quinoline moiety can chelate with metal ions present in the HPLC system (e.g., from stainless steel components) or on the stationary phase.[12][13][14] This can create additional retention mechanisms and cause peak tailing.[15]

    • Diagnosis: This can be difficult to distinguish from silanol interactions but may be suspected if peak shape degrades over time with a new column.

    • Solution:

      • System Passivation: Flush the HPLC system with a solution containing a chelating agent like EDTA to remove metal contaminants.[13] Important: Always disconnect the column before flushing the system.

      • Use of Biocompatible Systems: If metal chelation is a persistent issue, consider using an HPLC system with biocompatible (e.g., titanium or PEEK) flow paths.[12][15]

Q3: My peak is fronting. What does this indicate?

Peak fronting, often described as a "shark fin" shape, is less common than tailing but points to a distinct set of problems.[16]

Potential Causes & Solutions:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to some molecules traveling through the column more quickly.[4][11][16]

    • Diagnosis: The peak shape should improve upon sample dilution.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[4][16]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.

    • Diagnosis: Visually inspect the sample for any particulate matter.

    • Solution: Ensure the sample is completely dissolved. It may be necessary to use a stronger organic solvent for initial dissolution, but the final injection solution should be compatible with the mobile phase.

Frequently Asked Questions (FAQs)

  • What are the recommended starting HPLC conditions for the analysis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline?

    • Column: A modern, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is a good starting point.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The low pH will help to ensure good peak shape.[9]

    • Gradient: A generic starting gradient could be 10-90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV, with the wavelength set to the absorbance maximum of the compound.

  • How does mobile phase pH affect the retention and peak shape of this compound? The mobile phase pH is a critical parameter.[17][18][19] As a basic compound, 8-[2-(3-nitrophenoxy)ethoxy]quinoline will be protonated at low pH. At a pH below the pKa of the quinoline nitrogen, the compound will carry a positive charge. At a pH well above the pKa, it will be neutral. To avoid secondary interactions with silanols, it is generally recommended to work at a low pH (2.5-3.0) where the silanols are also protonated and neutral.[8][9]

  • How can I prevent column degradation when analyzing basic compounds?

    • Always use high-purity solvents and reagents.[20]

    • Filter all samples and mobile phases to prevent particulate buildup.[21][22]

    • Use a guard column to protect the analytical column from strongly retained impurities.[20][21]

    • After analysis, flush the column with a high percentage of organic solvent to remove any strongly bound compounds, and store it in an appropriate solvent (typically acetonitrile or methanol).[20][21] Never store a column in a buffered mobile phase.[20]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Broadening

This protocol provides a logical workflow to diagnose the root cause of poor peak shape.

  • Initial Assessment:

    • Inject a well-characterized neutral compound (e.g., toluene or uracil).

    • If the neutral compound also shows broad peaks, the issue is likely related to the system (extra-column volume, void in the column, etc.).[2]

    • If only the 8-[2-(3-nitrophenoxy)ethoxy]quinoline peak is broad or tailing, the issue is likely chemical (secondary interactions).

  • Investigating Chemical Interactions (if only the analyte peak is affected):

    • Step 1: pH Study. Prepare mobile phases with 0.1% formic acid (pH ~2.7) and 10 mM ammonium acetate (pH ~6.8). Analyze the sample with each mobile phase. A significant improvement in peak shape at low pH strongly suggests silanol interactions.

    • Step 2: Loading Study. If peak fronting is observed, or if tailing persists, perform a loading study. Inject a series of dilutions of your sample (e.g., 1x, 0.5x, 0.1x). If the peak shape improves with dilution, column overload is a contributing factor.[2]

  • Investigating System Issues (if all peaks are affected):

    • Step 1: Inspect Fittings. Power down the pump and carefully inspect all fittings between the injector and detector for any signs of leaks or improper seating.

    • Step 2: Column Wash. If the column is old or has been used with complex matrices, perform a thorough wash. A generic reverse-phase column wash procedure is as follows:

      • Flush with 20 column volumes of water.

      • Flush with 20 column volumes of acetonitrile.

      • Flush with 20 column volumes of isopropanol.

      • Flush with 20 column volumes of acetonitrile.

      • Re-equilibrate with the initial mobile phase.[21]

    • Step 3: Replace Column. If the above steps do not resolve the issue, the column may have a void or a blocked frit and may need to be replaced.[7]

Data Presentation

Table 1: Influence of Mobile Phase pH on Peak Shape

Mobile Phase pHUSP Tailing Factor (Tf)Peak Width at Half Height (s)Comments
6.8> 2.0> 0.2Significant tailing due to silanol interactions.
2.71.0 - 1.3< 0.1Markedly improved symmetry and efficiency.

Note: These are representative values. Actual results will vary depending on the specific column and HPLC system.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Peak Broadening Observed Check_Neutral Inject Neutral Compound (e.g., Toluene) Start->Check_Neutral All_Peaks_Broad All Peaks Broad? Check_Neutral->All_Peaks_Broad System_Issue System Issue: - Extra-column volume - Column void/blockage All_Peaks_Broad->System_Issue Yes Analyte_Only_Broad Analyte Peak Only? All_Peaks_Broad->Analyte_Only_Broad No Fix_System Solution: - Check/replace tubing & fittings - Wash/replace column System_Issue->Fix_System Chemical_Issue Chemical Interaction Issue: - Silanol Interaction - Metal Chelation Analyte_Only_Broad->Chemical_Issue Yes Check_Shape Tailing or Fronting? Chemical_Issue->Check_Shape Tailing Tailing Check_Shape->Tailing Tailing Fronting Fronting Check_Shape->Fronting Fronting Fix_Tailing Solution: - Lower Mobile Phase pH - Use End-capped Column - System Passivation Tailing->Fix_Tailing Fix_Fronting Solution: - Dilute Sample - Reduce Injection Volume Fronting->Fix_Fronting

Caption: A logical workflow for diagnosing the root cause of peak broadening.

Mechanism of Peak Tailing

Caption: Interaction of protonated quinoline with a deprotonated silanol group.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Axion Labs. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. Retrieved from [Link]

  • Chrom Tech. (n.d.). HPLC Column Care and Maintenance Guide. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Peak Shape Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage. Retrieved from [Link]

  • BenchChem. (2025).
  • Labtech. (n.d.). Full Guide of How to Clean HPLC Column. Retrieved from [Link]

  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • De Pra, M., Greco, G., Bartsch, N., George, E., Martin, M. M., & Steiner, F. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
  • BenchChem. (2025).
  • MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • Liu, A., et al. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SilcoTek. (n.d.). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Retrieved from [Link]

  • KNAUER. (2017, June 23). HPLC: What to do in case of peaks being too broad?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • McCalley, D. V. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for the Simultaneous Determination of Oxolinic Acid and Other Quinolones.
  • National Center for Biotechnology Information. (n.d.). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. Retrieved from [Link]

  • ResearchGate. (2000). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Selectivity of 8-[2-(3-nitrophenoxy)ethoxy]quinoline for Zinc vs. Copper Ions

Executive Summary The accurate detection of intracellular and environmental zinc (Zn²⁺) against a background of competing transition metals—particularly copper (Cu²⁺)—remains a significant challenge in bioinorganic chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate detection of intracellular and environmental zinc (Zn²⁺) against a background of competing transition metals—particularly copper (Cu²⁺)—remains a significant challenge in bioinorganic chemistry[1]. Because Zn²⁺ is spectroscopically silent due to its d¹⁰ electronic configuration, researchers must rely on highly selective fluorescent chemosensors[2].

This guide provides an in-depth technical evaluation of 8-[2-(3-nitrophenoxy)ethoxy]quinoline (8-NPEQ) . As a Senior Application Scientist, I have structured this guide to objectively compare 8-NPEQ's performance against industry-standard alternatives, unpack the photophysical causality behind its selectivity, and provide self-validating experimental protocols for your laboratory workflows.

Mechanistic Causality: The Photophysics of Selectivity

To effectively utilize 8-NPEQ, one must understand the thermodynamic and electronic principles governing its behavior. The structural design leverages the well-established 2[2], which acts as both the fluorophore and the primary metal-binding motif[3].

  • The Apo-State (Off): In the absence of metal ions, the highly electron-withdrawing 3-nitrophenoxy group acts as an intramolecular fluorescence quencher. Upon photon excitation, a Photoinduced Electron Transfer (PET) occurs from the quinoline moiety to the nitrophenyl acceptor, rendering the probe weakly fluorescent.

  • Zn²⁺ Recognition (Turn-On): Zn²⁺ coordinates with the quinoline nitrogen and the ethoxy oxygen, forming a rigid chelate. This coordination lowers the HOMO energy level of the donor, effectively blocking the PET pathway. The restricted structural flexibility also minimizes non-radiative decay, triggering a strong Chelation-Enhanced Fluorescence (CHEF) response[4].

  • Cu²⁺ Discrimination (Turn-Off): Cu²⁺ often binds to such ligands with higher thermodynamic stability (following the Irving-Williams series). However, its paramagnetic d⁹ nature facilitates rapid non-radiative deactivation of the excited state. Thus, even if Cu²⁺ competitively displaces Zn²⁺, the result is a complete quenching of the fluorescence signal[5].

Mechanism Apo Apo-8-NPEQ Probe (Weak Fluorescence) PET PET Active (Nitro Group Quenching) Apo->PET Photon Excitation Zn_Complex Zn²⁺ Complex (d¹⁰) CHEF Active (Turn-On) Apo->Zn_Complex + Zn²⁺ (Coordination) Cu_Complex Cu²⁺ Complex (d⁹) Paramagnetic Quenching (Turn-Off) Apo->Cu_Complex + Cu²⁺ (Coordination) Zn_Complex->Cu_Complex + Cu²⁺ (Displacement)

Fig 1: Photophysical pathways of 8-NPEQ demonstrating CHEF with Zn²⁺ and quenching with Cu²⁺.

Comparative Performance Analysis

To contextualize the utility of 8-NPEQ, we must evaluate it against widely utilized commercial probes. While probes like FluoZin-3 remain the gold standard for live-cell imaging due to visible-light excitation, 8-NPEQ offers a highly cost-effective, synthetically accessible alternative for in vitro assays where Cu²⁺ interference is a primary concern.

ProbeCore ScaffoldExcitation (nm)Emission (nm)Zn²⁺ ResponseCu²⁺ InterferencePrimary Limitation
8-NPEQ 8-Alkoxyquinoline~350~500Strong Turn-OnQuenches (Turn-Off)Requires co-solvents (DMSO)
TSQ 8-Aminoquinoline340490Turn-OnHighUV excitation causes autofluorescence
Zinquin 8-Aminoquinoline368490Turn-OnModerateRequires esterification for cell entry
FluoZin-3 Fluorescein494516Turn-OnLowHigh cost, complex synthesis
HMQP 8-Aminoquinoline339461Turn-OnLowNarrow optimal pH window (pH ~5.0)

Self-Validating Experimental Protocols

A robust assay must be self-validating. The following protocols are designed not just to measure fluorescence, but to definitively prove that the observed signal is a direct result of specific metal binding.

Workflow Prep 1. Probe Prep 10 µM in HEPES Titration 2. Ion Titration 0-50 µM Zn/Cu Prep->Titration Spec 3. Spectroscopy Ex/Em Scanning Titration->Spec Analysis 4. Data Analysis Kd & Selectivity Spec->Analysis

Fig 2: Standardized workflow for validating metal ion selectivity and binding affinity.

Protocol A: Spectroscopic Titration & Selectivity Screening

Objective: Quantify the fluorescence enhancement factor and confirm Zn²⁺ selectivity over Cu²⁺.

  • Solution Preparation: Prepare a 1.0 mM stock solution of 8-NPEQ in spectroscopic-grade DMSO. Dilute to a final working concentration of 10 µM in 50 mM HEPES buffer (pH 7.4, containing 1% DMSO).

    • Causality: Quinoline derivatives are highly sensitive to protonation. Maintaining a strict pH 7.4 prevents false-positive fluorescence arising from proton-induced PET inhibition[2].

  • Baseline Measurement: Record the background fluorescence emission spectrum (Excitation at ~350 nm).

  • Zn²⁺ Titration: Sequentially add aliquots of ZnCl₂ (0 to 50 µM). Record the emission spectra after a 2-minute equilibration per addition to allow the rigid chelate to form.

  • Cu²⁺ Challenge: To the Zn²⁺-saturated solution, add 50 µM CuCl₂.

    • Causality & Validation: A rapid decrease in fluorescence confirms the paramagnetic quenching effect of Cu²⁺ and its ability to competitively displace Zn²⁺[4][5]. This proves the probe can act as an "on-off" sensor in mixed-metal environments.

  • Reversibility Check (Critical): Add 100 µM EDTA to the solution.

    • Validation: The fluorescence must return to baseline. This proves the signal enhancement was strictly metal-dependent and not an artifact of probe degradation or aggregation-induced emission (AIE) anomalies[1].

Protocol B: Stoichiometry Determination via Job's Plot

Objective: Determine the binding ratio of 8-NPEQ to Zn²⁺.

  • Prepare equimolar stock solutions (e.g., 50 µM) of 8-NPEQ and ZnCl₂ in HEPES buffer.

  • Mix the probe and metal in varying molar fractions ( XZn​ = 0.1 to 0.9) while keeping the total concentration strictly constant at 50 µM.

  • Measure the fluorescence intensity at the emission maximum for each fraction.

  • Plot ΔF (change in fluorescence) versus XZn​ .

    • Data Interpretation: The maximum point on the curve indicates the binding stoichiometry. A peak at 0.5 indicates a 1:1 complex, whereas a peak at 0.33 indicates a 1:2 (Metal:Ligand) complex[3][4].

References

  • Both Visual and Fluorescent Sensor for Zn2+ Based on Quinoline Platform Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc Source: MDPI (Molecules) URL:[Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells Source: Arabian Journal of Chemistry URL:[Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach Source: Photochemical & Photobiological Sciences (RSC Publishing) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

8-[2-(3-nitrophenoxy)ethoxy]quinoline proper disposal procedures

Operational & Disposal Blueprint: 8-[2-(3-nitrophenoxy)ethoxy]quinoline As a researcher or drug development professional, handling complex heterocyclic compounds requires moving beyond basic Safety Data Sheet (SDS) compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Blueprint: 8-[2-(3-nitrophenoxy)ethoxy]quinoline

As a researcher or drug development professional, handling complex heterocyclic compounds requires moving beyond basic Safety Data Sheet (SDS) compliance. 8-[2-(3-nitrophenoxy)ethoxy]quinoline is a bifunctional molecule combining a quinoline core with a nitroaromatic ether moiety. This structural complexity dictates strict operational and disposal protocols to mitigate environmental toxicity, chemical reactivity, and exposure risks.

This guide provides the causality behind the safety protocols, ensuring your laboratory maintains self-validating, scientifically sound waste management systems.

To design an effective disposal strategy, we must first deconstruct the molecule's reactive nodes:

  • The Quinoline Core: Quinoline and its derivatives are highly persistent in the environment and exhibit significant aquatic toxicity. The U.S. Environmental Protection Agency (EPA) evaluates quinoline as a potential carcinogen, necessitating strict containment to prevent groundwater leaching[1]. The robust nature of this heterocyclic aromatic ring means standard chemical neutralization is insufficient; high-energy thermal destruction is required to break the carbon-nitrogen bonds.

  • The Nitroaromatic Moiety: Nitroaromatic compounds are electrophilic and highly susceptible to reduction[2]. If inadvertently mixed with reducing agents in a waste carboy, the nitro group (-NO₂) can undergo an exothermic reduction to an amine (yielding an aniline derivative). This not only generates heat and pressure but also creates a byproduct that is often more skin-permeable and toxic than the parent compound.

Quantitative Hazard & Segregation Data

The following table summarizes the critical data required for waste categorization and logistical planning.

ParameterClassification / DataOperational Implication
Chemical Class Nitroaromatic Quinoline EtherRequires dual-hazard consideration (persistence + reactivity).
RCRA Waste Status Regulated Hazardous WasteMust be managed under RCRA Subtitle C guidelines[3].
Incompatibilities Strong reducing agents, strong acidsSegregate strictly; risk of exothermic reduction or ether cleavage.
Environmental Hazard High Aquatic ToxicityAbsolute prohibition on sink/drain disposal.
Primary Destruction High-Temperature IncinerationEnsures complete oxidation of the stable quinoline ring[1].

Operational Safety & Handling Protocol

Before generating waste, the experimental setup must be secured. Every protocol must be a self-validating system where failure at one step is caught by the next.

Step 1: Causality-Based PPE Selection

  • Gloves: Wear extended-cuff Nitrile or Neoprene gloves. Causality: Nitroaromatics can permeate standard latex. If the compound is dissolved in a solvent (e.g., Dichloromethane), consult a glove compatibility chart for that specific solvent, as the solvent acts as a carrier, driving the solute through the glove matrix.

  • Eye Protection: Snug-fitting chemical splash goggles.

  • Respiratory: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of aerosolized powders.

Step 2: Spill Management Methodology

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: If solid, cover with damp sand or a commercial absorbent pad to prevent dust generation. Do not sweep dry.

  • Collect: Use non-sparking tools to scoop the absorbed material into a High-Density Polyethylene (HDPE) bucket.

  • Decontaminate: Wash the spill area with a compatible solvent (e.g., ethanol or acetone), followed by soap and water. Collect all rinsate as hazardous liquid waste.

Waste Segregation & Disposal Workflows

The ultimate disposal of 8-[2-(3-nitrophenoxy)ethoxy]quinoline must be conducted through an approved and licensed hazardous waste disposal facility utilizing high-temperature incineration[3].

Methodology A: Solid Waste Disposal

  • Containment: Place all solid waste (unreacted powder, crystallized byproducts) into a sealable, wide-mouth HDPE container. Causality: HDPE provides superior chemical resistance against nitroaromatics compared to standard plastics.

  • Segregation: Ensure no metal powders (e.g., Zinc, Iron) or hydride reducing agents (e.g., NaBH₄, LiAlH₄) are placed in this container to prevent spontaneous reduction of the nitro group.

  • Labeling: Clearly label as "Hazardous Solid Waste: Toxic / Nitroaromatic Quinoline Derivative."

Methodology B: Liquid Waste Disposal

  • Solvent Categorization: Determine if the solvent carrying the compound is halogenated (e.g., Chloroform, DCM) or non-halogenated (e.g., Methanol, DMSO).

  • Transfer: Funnel the solution into the appropriate, chemically compatible liquid waste carboy.

  • Headspace Management: Never fill the carboy past 80% capacity. Causality: Nitroaromatic solutions can generate trace gases if exposed to light or ambient heat; headspace prevents pressure-induced rupture.

Methodology C: Contaminated Materials (Glassware & PPE)

  • Triple Rinsing: Rinse contaminated glassware three times with a minimal volume of a compatible solvent.

  • Rinsate Collection: Pour all rinsate into the liquid hazardous waste container. The glassware can now be washed via standard laboratory protocols.

  • Consumables: Dispose of contaminated gloves, filter papers, and weighing boats in the solid hazardous waste container.

Logical Workflow for Disposal Decision-Making

WasteDisposal Start Waste Generation: 8-[2-(3-nitrophenoxy)ethoxy]quinoline Type Identify Waste State Start->Type Solid Solid Waste (Powders/Crystals) Type->Solid Liquid Liquid Waste (Solutions/Rinsate) Type->Liquid Contam Contaminated Materials (PPE/Glassware) Type->Contam SolidDisp Seal in HDPE Container Label: Toxic/Nitroaromatic Solid->SolidDisp LiquidDisp Compatible Solvent Carboy (Strictly No Reducing Agents) Liquid->LiquidDisp ContamDisp Triple Rinse (Collect Rinsate) Dispose PPE as Solid Waste Contam->ContamDisp Incineration High-Temperature Incineration (RCRA-Approved Facility) SolidDisp->Incineration LiquidDisp->Incineration ContamDisp->Incineration

Decision tree for the segregation and disposal of 8-[2-(3-nitrophenoxy)ethoxy]quinoline waste.

References

  • U.S. Environmental Protection Agency (EPA). Health And Environmental Effects Profile for Quinoline. Office of Solid Waste and Emergency Response. Available at:[Link]

  • American Chemical Society (ACS). Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles. ACS Chemical Health & Safety. Available at:[Link]

  • Federal Register / U.S. EPA. Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Resource Conservation and Recovery Act (RCRA). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-[2-(3-nitrophenoxy)ethoxy]quinoline
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8-[2-(3-nitrophenoxy)ethoxy]quinoline
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